molecular formula C6H11ClF3NO B570341 4-(Trifluoromethoxy)piperidine hydrochloride CAS No. 1612172-50-5

4-(Trifluoromethoxy)piperidine hydrochloride

Cat. No.: B570341
CAS No.: 1612172-50-5
M. Wt: 205.605
InChI Key: GMUVEHCUCSYYKR-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)piperidine hydrochloride is a chemical compound offered with high purity for research and development purposes. This piperidine derivative is characterized by the presence of a trifluoromethoxy group, a common motif in medicinal chemistry known to influence the physicochemical properties of molecules, such as their metabolic stability and lipophilicity. As a building block, it serves as a versatile synthon in organic synthesis, particularly in the development of novel active compounds . The compound is supplied as a solid and should be stored in a cool, dry place to maintain stability. Handling should follow standard laboratory safety protocols. This product is intended for research applications only and is not intended for diagnostic or therapeutic use. For specific product details, including certificates of analysis, please contact our support team.

Properties

IUPAC Name

4-(trifluoromethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-1-3-10-4-2-5;/h5,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUVEHCUCSYYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612172-50-5
Record name 4-(TRIFLUOROMETHOXY)PIPERIDINE HCl
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Technical Guide: Physical Properties of 4-(Trifluoromethoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-(Trifluoromethoxy)piperidine hydrochloride (CAS No. 182159-07-3). Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties including melting point, solubility, and spectroscopic characteristics (NMR, FTIR, and Mass Spectrometry). These methodologies are intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Introduction

This compound is a fluorinated aliphatic heterocyclic compound. The introduction of the trifluoromethoxy group (-OCF₃) into organic molecules can significantly alter their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. As such, piperidine derivatives containing this moiety are of interest in medicinal chemistry and drug discovery as potential scaffolds for the development of novel therapeutic agents.

This guide aims to consolidate the available physical property data for this compound and to provide standardized protocols for its empirical characterization.

Physical and Chemical Properties

Quantitative physical property data for this compound is not extensively reported in the peer-reviewed literature. The following tables summarize the available information from chemical databases and provide a comparison with the closely related compound, 4-(Trifluoromethyl)piperidine hydrochloride, for which more data is available. Researchers are advised to experimentally verify these properties.

Table 1: General and Computed Properties
PropertyThis compound4-(Trifluoromethyl)piperidine hydrochloride
CAS Number 182159-07-3155849-49-3
Molecular Formula C₆H₁₁ClF₃NOC₆H₁₁ClF₃N
Molecular Weight 205.61 g/mol 189.61 g/mol [1]
Appearance Not AvailableWhite to yellow crystals or powder[2]
pKa (Predicted) Not AvailableNot Available
Table 2: Thermal Properties
PropertyThis compound4-(Trifluoromethyl)piperidine hydrochloride
Melting Point Not Available≥160 °C (decomposition)[1]
Boiling Point Not AvailableNot Available
Table 3: Solubility
PropertyThis compound4-(Trifluoromethyl)piperidine hydrochloride
Water Not AvailableNot Available
Organic Solvents Not AvailableNot Available
Table 4: Spectroscopic Data
PropertyThis compound4-(Trifluoromethyl)piperidine hydrochloride
¹H NMR Data Not AvailableData Not Available
¹³C NMR Data Not AvailableData Not Available
IR (Infrared) Data Not AvailableData Not Available
Mass Spectrum Data Not AvailableData Not Available

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range of 1-2°C.[3]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[5]

  • Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) should be tested.

  • Procedure:

    • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

    • The chosen solvent is added incrementally (e.g., 0.1 mL at a time) at a constant temperature.

    • The mixture is agitated vigorously after each addition.

    • The process is continued until the solid is completely dissolved.

    • Solubility is expressed in terms of concentration (e.g., mg/mL or mol/L).[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei.[8]

Methodology:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.[8] Tetramethylsilane (TMS) is often added as an internal standard.[9]

  • Data Acquisition: The NMR tube is placed in the spectrometer.

    • ¹H NMR: A proton NMR spectrum is acquired to determine the number, chemical environment, and coupling of hydrogen atoms.

    • ¹³C NMR: A carbon-13 NMR spectrum is acquired to identify the number and types of carbon atoms.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm), integration values (for ¹H NMR), and coupling constants (J) in Hertz (Hz) are analyzed to deduce the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Methodology:

  • Sample Preparation:

    • Solids (KBr Pellet): 1-2 mg of the sample is finely ground with approximately 100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Solids (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal.[11]

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • Sample Spectrum: The sample is placed in the spectrometer, and its infrared spectrum is recorded.

  • Data Analysis: The absorption bands (peaks) in the spectrum, corresponding to specific vibrational frequencies of functional groups, are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.[12]

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for small molecules.[12]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of ions at each m/z value is measured.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. High-resolution mass spectrometry can be used to determine the elemental formula.

Visualizations

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel chemical compound.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesis of 4-(Trifluoromethoxy)piperidine HCl Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Testing Purification->Solubility NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS DataCompilation Data Compilation & Tabulation MeltingPoint->DataCompilation Solubility->DataCompilation NMR->DataCompilation FTIR->DataCompilation MS->DataCompilation Report Technical Guide Generation DataCompilation->Report

Caption: Workflow for the synthesis, purification, and physical characterization of a chemical compound.

References

"4-(Trifluoromethoxy)piperidine hydrochloride" chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)piperidine hydrochloride, a fluorinated heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, a proven synthetic route, and its potential applications as a building block in the design of novel therapeutic agents.

Chemical Structure and Identification

This compound is a piperidine derivative featuring a trifluoromethoxy group at the 4-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in research and development.

Chemical Structure:

  • Core Scaffold: Piperidine

  • Key Substituent: Trifluoromethoxy (-OCF₃) group at the 4-position

  • Salt Form: Hydrochloride (HCl)

The chemical identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 1612172-50-5[1][2]
PubChem CID 86811703[1]
Molecular Formula C₆H₁₁ClF₃NO[1]
EC Number 818-846-1[1]

Synthesis and Experimental Protocols

While specific experimental data for the hydrochloride salt is not extensively published, a detailed, multi-gram synthetic route for the free base, 4-(trifluoromethoxy)piperidine, has been developed and is outlined below.[3] The hydrochloride salt can be readily prepared from the free base by treatment with hydrochloric acid.

Synthesis of 4-(Trifluoromethoxy)piperidine (Free Base)

A five-stage synthesis starting from 4-hydroxypiperidine has been reported with an overall yield of 40%.[3]

Experimental Protocol:

  • Acylation of 4-Hydroxypiperidine: The synthesis begins with the acylation of 4-hydroxypiperidine using benzoyl chloride to protect the piperidine nitrogen, yielding N-benzoyl-4-hydroxypiperidine.[3]

  • Xanthate Formation: The resulting N-benzoyl-4-hydroxypiperidine is then converted to the corresponding S-methyl xanthate.[3]

  • Desulfurization/Fluorination (Hiyama Method): The crucial trifluoromethoxy group is introduced via a desulfurization-fluorination reaction of the S-methyl xanthate using N-bromosuccinimide and Olah's reagent.[3] This step yields N-benzoyl-4-(trifluoromethoxy)piperidine.

  • Reduction of the Amide: The N-benzoyl group is subsequently reduced to a benzyl group.[3]

  • Deprotection: The final step involves the removal of the N-benzyl protecting group using 1-chloroethyl chloroformate to afford the target compound, 4-(trifluoromethoxy)piperidine.[3]

The structure and composition of the synthesized compounds are confirmed at each stage using ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as mass spectrometry and elemental analysis.[3]

G cluster_synthesis Synthetic Workflow for 4-(Trifluoromethoxy)piperidine A 4-Hydroxypiperidine B N-Benzoyl-4-hydroxypiperidine A->B Acylation (Benzoyl Chloride) C S-Methyl Xanthate Intermediate B->C Xanthate Formation D N-Benzoyl-4-(trifluoromethoxy)piperidine C->D Desulfurization/ Fluorination E N-Benzyl-4-(trifluoromethoxy)piperidine D->E Reduction F 4-(Trifluoromethoxy)piperidine E->F Deprotection (1-Chloroethyl Chloroformate)

Synthetic pathway for 4-(trifluoromethoxy)piperidine.

Applications in Drug Discovery and Medicinal Chemistry

This compound is considered a promising building block for medicinal chemistry.[3] The incorporation of the trifluoromethoxy group into molecular scaffolds is a well-established strategy in drug design to modulate key physicochemical properties.

Key Attributes of the Trifluoromethoxy Group:

  • Metabolic Stability: The trifluoromethoxy group is highly stable to metabolic degradation, which can improve the half-life of a drug candidate.

  • Lipophilicity: This group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

  • Conformational Effects: The steric and electronic properties of the trifluoromethoxy group can influence the conformation of the molecule, potentially leading to improved binding affinity and selectivity for its biological target.

Given these properties, this compound can serve as a valuable starting material for the synthesis of more complex molecules targeting a wide range of therapeutic areas, including central nervous system disorders, oncology, and infectious diseases. Its utility lies in its ability to introduce the advantageous trifluoromethoxy moiety into a versatile piperidine scaffold, which is a common core structure in many approved drugs.

G cluster_role Role in Medicinal Chemistry A 4-(Trifluoromethoxy)piperidine HCl (Building Block) B Synthesis of Novel Bioactive Molecules A->B C Lead Compound Optimization B->C D Improved Pharmacokinetics (Metabolic Stability, Lipophilicity) C->D E Enhanced Biological Activity (Potency, Selectivity) C->E

Logical relationship of the compound as a building block.

While specific biological activity data for this compound is not yet widely available in the public domain, its structural motifs are present in a variety of biologically active compounds, suggesting its potential for future drug discovery programs. Researchers can utilize this compound to explore new chemical space and develop next-generation therapeutics with improved pharmacological profiles.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-(Trifluoromethoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)piperidine hydrochloride is a synthetic molecule featuring a piperidine scaffold, a common motif in neuropharmacology, and a trifluoromethoxy group, a bioisostere known to enhance drug-like properties. While this compound is primarily documented as a synthetic intermediate, its structural characteristics suggest a potential for biological activity, particularly within the central nervous system. In the absence of direct experimental data, this technical guide provides a speculative exploration of its potential mechanisms of action, drawing upon structure-activity relationships of analogous compounds and the known pharmacological roles of its constituent moieties. This document outlines hypothesized biological targets, proposes relevant experimental protocols for their validation, and utilizes predictive modeling to illustrate potential signaling pathways.

Introduction: The Structural Rationale for Biological Activity

The chemical architecture of this compound offers compelling clues to its potential pharmacological profile. The piperidine ring is a privileged scaffold found in numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[1][2] Its saturated, basic nitrogen atom can participate in crucial ionic interactions with biological targets.

The trifluoromethoxy (-OCF3) group is a key functional group in modern medicinal chemistry.[3][4][5][6] Its strong electron-withdrawing nature and high lipophilicity can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The trifluoromethoxy group is known to enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins.[3][6] The combination of these two moieties in this compound suggests a potential for interaction with various neurological targets.

Physicochemical and Predicted Properties

While experimental data for this compound is scarce, computational methods can provide valuable insights into its potential behavior.

PropertyPredicted Value/InformationSource
Molecular Formula C6H11ClF3NO(Calculated)
Molecular Weight 205.60 g/mol (Calculated)
LogP (Octanol-Water Partition Coefficient) Not Available-
pKa (Acid Dissociation Constant) Not Available-
Aqueous Solubility Not Available-
Blood-Brain Barrier (BBB) Permeability Predicted to be CNS penetrant(Inferred from structural analogs)

Note: The lack of available experimental data necessitates reliance on in silico predictions and inferences from structurally related compounds.

Speculative Mechanisms of Action and Hypothesized Biological Targets

Based on the structural components of this compound, several potential mechanisms of action can be hypothesized.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The piperidine nucleus is a core component of many natural and synthetic ligands of nicotinic acetylcholine receptors (nAChRs).[7] These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and are implicated in cognitive function, learning, memory, and addiction.

Hypothesis: this compound may act as an agonist, antagonist, or allosteric modulator of specific nAChR subtypes. The trifluoromethoxy group could influence subtype selectivity and binding affinity.

Supporting Evidence: Numerous piperidine alkaloids are known to interact with nAChRs.[7]

Interaction with Sigma (σ) Receptors

Sigma receptors are a unique class of intracellular proteins that are not G-protein coupled and are involved in a wide range of cellular functions, including signal transduction, ion channel modulation, and cell survival.[8] They are considered promising targets for the treatment of neurological and psychiatric disorders.

Hypothesis: The lipophilic nature imparted by the trifluoromethoxy group, combined with the piperidine scaffold, may facilitate binding to sigma receptors (σ1 and/or σ2).

Supporting Evidence: Many piperidine-containing compounds have been shown to exhibit high affinity for sigma receptors.[8][9]

Monoamine Transporter Inhibition

Inhibition of monoamine transporters (for dopamine, norepinephrine, and serotonin) is a well-established mechanism for antidepressant and psychostimulant drugs. The piperidine moiety is present in several monoamine reuptake inhibitors.

Hypothesis: this compound could potentially inhibit the reuptake of one or more monoamine neurotransmitters, thereby increasing their synaptic concentrations.

Supporting Evidence: The structural similarity to known monoamine transporter ligands warrants investigation into this potential mechanism.

Proposed Experimental Protocols for Mechanism of Action Elucidation

To validate the speculative mechanisms of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays
  • Receptor Binding Assays:

    • Protocol: Radioligand binding assays will be performed using cell membranes expressing various human nAChR subtypes (e.g., α4β2, α7), sigma receptors (σ1 and σ2), and monoamine transporters (DAT, NET, SERT). This compound will be incubated at varying concentrations with a specific radioligand for each target. The displacement of the radioligand will be measured to determine the binding affinity (Ki) of the test compound.

  • Functional Assays:

    • Protocol for nAChRs: Two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing specific nAChR subtypes will be used to determine if the compound acts as an agonist (by eliciting a current) or an antagonist (by inhibiting the current induced by acetylcholine).

    • Protocol for Monoamine Transporters: Synaptosomal uptake assays will be conducted using rat brain synaptosomes. The ability of this compound to inhibit the uptake of radiolabeled dopamine, norepinephrine, and serotonin will be quantified to determine its IC50 values.

In Vivo Studies
  • Animal Models of Neurological Disorders:

    • Protocol: Based on the in vitro findings, appropriate animal models will be selected. For example, if the compound shows significant nAChR activity, its effects on cognitive performance could be evaluated in models of Alzheimer's disease or schizophrenia.[10] If it demonstrates monoamine transporter inhibition, its antidepressant-like effects could be assessed in models such as the forced swim test or tail suspension test.

  • Pharmacokinetic Analysis:

    • Protocol: The compound will be administered to rodents (e.g., rats or mice) via intravenous and oral routes. Blood and brain samples will be collected at various time points to determine key pharmacokinetic parameters, including bioavailability, half-life, and brain penetration.

Data Presentation: Quantitative Analysis (Hypothetical)

As no quantitative data for this compound is currently available in the public domain, the following table is presented as a template for future experimental findings.

TargetAssay TypeMetricValue
α4β2 nAChRRadioligand BindingKi (nM)Not Available
α7 nAChRRadioligand BindingKi (nM)Not Available
σ1 ReceptorRadioligand BindingKi (nM)Not Available
σ2 ReceptorRadioligand BindingKi (nM)Not Available
Dopamine Transporter (DAT)Uptake InhibitionIC50 (µM)Not Available
Norepinephrine Transporter (NET)Uptake InhibitionIC50 (µM)Not Available
Serotonin Transporter (SERT)Uptake InhibitionIC50 (µM)Not Available

Visualizing the Speculative Landscape: Diagrams and Workflows

To visually represent the proposed lines of investigation and potential signaling pathways, the following diagrams are provided.

G cluster_0 Hypothesized Biological Targets cluster_1 Potential Downstream Effects nAChR Nicotinic Acetylcholine Receptors (nAChRs) Cognition Modulation of Cognition & Memory nAChR->Cognition SigmaR Sigma (σ) Receptors Neuroprotection Neuroprotective Effects SigmaR->Neuroprotection MAT Monoamine Transporters Mood Regulation of Mood & Affect MAT->Mood Compound 4-(Trifluoromethoxy)piperidine hydrochloride Compound->nAChR Compound->SigmaR Compound->MAT G start Start: Compound Synthesis invitro In Vitro Screening (Binding & Functional Assays) start->invitro target_id Target Identification & Validation invitro->target_id invivo In Vivo Efficacy (Animal Models) target_id->invivo pk Pharmacokinetic Studies invivo->pk lead_opt Lead Optimization pk->lead_opt

References

Potential Biological Targets of 4-(Trifluoromethoxy)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)piperidine hydrochloride is a synthetic molecule belonging to the piperidine class of compounds. The piperidine ring is a prevalent heterocyclic scaffold found in numerous FDA-approved small-molecule drugs.[1] The incorporation of a trifluoromethoxy (-OCF3) group is a key strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] While direct experimental evidence for the biological targets of this compound is not extensively documented in publicly available literature, the known activities of structurally similar piperidine derivatives provide a strong basis for predicting its potential therapeutic applications and molecular interactions.

This technical guide summarizes the potential biological targets of this compound based on structure-activity relationships of analogous compounds. It also provides an exemplary experimental protocol for target validation and illustrates relevant biological pathways and discovery workflows.

Predicted Biological Activities and Potential Targets

The trifluoromethoxy group is known to significantly influence the pharmacokinetic properties of drug candidates, potentially leading to improved efficacy and reduced side effects.[2] Based on the activities of related piperidine compounds, this compound is a promising candidate for investigation across several therapeutic areas.

Central Nervous System (CNS) Disorders

Piperidine derivatives are widely explored for their activity in the central nervous system.[2][3]

  • Dopamine D4 Receptor (D4R): Analogs such as 4,4-difluoro-3-(phenoxymethyl)piperidines have been identified as potent and selective antagonists for the dopamine D4 receptor.[4][5] This suggests that this compound could be investigated as a potential D4R antagonist for applications in neuropsychiatric disorders.

  • Neurotransmitter Transporters: Piperidine scaffolds are known to interact with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4] The trifluoromethoxy group can enhance binding affinity and selectivity, making this compound a candidate for development as a monoamine reuptake inhibitor for the treatment of depression and other mood disorders.

Infectious Diseases
  • Anti-Tuberculosis Activity: The para-isomer of a related compound, 4-(4-(Trifluoromethoxy)phenoxy)piperidine, is a crucial intermediate in the synthesis of the anti-tuberculosis drug Delamanid.[4] This indicates that piperidine derivatives with a trifluoromethoxy group have potential as scaffolds for novel anti-mycobacterial agents.

Oncology and Immunology
  • Diacylglycerol Kinase α (DGKα) Inhibition: 4-(4-(Trifluoromethoxy)phenoxy)piperidine is also an intermediate for Diacylglycerol Kinase α (DGKα) inhibitors, which have potential applications in immunology and oncology.[4]

Other Potential Activities

The versatile piperidine scaffold, combined with the pharmacological properties conferred by the trifluoromethoxy group, suggests potential for a broad range of other biological activities, including:

  • Antimicrobial and Antifungal Activity [4][6]

  • Anti-inflammatory Activity [4]

  • Antineoplastic Activity [4]

Experimental Protocols

To validate the potential biological targets of this compound, a series of biochemical and cellular assays are required. Below is a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine transporter (hDAT), a potential target.

Dopamine Transporter (DAT) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT) expressed in cell membranes.

Materials:

  • Cell Membranes: Membranes from a stable cell line expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (Specific Activity: ~80-87 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Cocaine.

  • 96-well Plate: For conducting the assay.

  • Glass Fiber Filters: (e.g., Whatman GF/B).

  • Cell Harvester.

  • Scintillation Vials.

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the this compound test compound in the assay buffer.

  • Assay Plate Preparation: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of the test compound dilution (or vehicle for total binding, or the non-specific binding control).

    • 50 µL of [³H]WIN 35,428 to achieve a final concentration of ~1-2 nM.

    • 50 µL of the hDAT-expressing cell membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.[7]

  • Harvesting: Following incubation, rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.[7]

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any unbound radioligand.[7]

  • Scintillation Counting:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate overnight.[7]

    • Measure the radioactivity in each vial using a liquid scintillation counter.[7]

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts from wells with GBR 12909 or cocaine) from the total binding (counts from wells with vehicle).

  • Determine IC₅₀: Perform a non-linear regression analysis of the competition binding data to determine the IC₅₀ value for the test compound. The IC₅₀ is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Calculate the Kᵢ value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]

Visualizations

Drug Discovery and Development Workflow

cluster_0 Discovery & Preclinical Phase Compound Synthesis Compound Synthesis Target Identification Target Identification Compound Synthesis->Target Identification In Vitro Assays In Vitro Assays Target Identification->In Vitro Assays SAR Studies SAR Studies In Vitro Assays->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization In Vivo Models In Vivo Models Lead Optimization->In Vivo Models Dopamine Dopamine D4 Receptor D4 Receptor Dopamine->D4 Receptor Binds Gαi/o Gαi/o D4 Receptor->Gαi/o Activates Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cellular Response Cellular Response PKA->Cellular Response Modulates Test Compound Test Compound Test Compound->D4 Receptor Antagonizes

References

Navigating the Solubility Landscape of 4-(Trifluoromethoxy)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)piperidine hydrochloride is a piperidine derivative of increasing interest in medicinal chemistry and drug development. Its structural features, particularly the trifluoromethoxy group, can significantly influence its physicochemical properties, including solubility, which is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering both predicted qualitative data and a detailed experimental framework for its quantitative determination.

Predicted Qualitative Solubility Profile

In the absence of specific published quantitative solubility data for this compound, a qualitative assessment can be made based on the general principles of solubility for amine hydrochlorides. As a salt of a secondary amine, it is expected to exhibit higher solubility in polar protic solvents, where the ionic nature of the hydrochloride salt can be effectively solvated. Conversely, its solubility is predicted to be limited in non-polar, aprotic solvents.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the "like dissolves like" principle and the known behavior of similar chemical structures.

Solvent CategorySolventPredicted Qualitative SolubilityRationale
Polar Protic MethanolSolubleThe polar hydroxyl group can effectively solvate the hydrochloride salt through hydrogen bonding and dipole-dipole interactions.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of solvating ionic species.
IsopropanolModerately SolubleThe increased hydrocarbon character compared to methanol and ethanol may slightly reduce its solvating power for the salt.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[1][2]
N,N-Dimethylformamide (DMF)SolubleDMF is another highly polar aprotic solvent that can effectively solvate cations and anions.
AcetonitrileSlightly SolubleWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, potentially limiting its ability to solvate the hydrochloride salt.
Non-Polar Dichloromethane (DCM)Sparingly Soluble to InsolubleThe low polarity of DCM makes it a poor solvent for ionic salts.
TolueneInsolubleAs a non-polar aromatic hydrocarbon, toluene is not expected to effectively solvate the ionic hydrochloride salt.
HexaneInsolubleA non-polar aliphatic hydrocarbon, hexane is a very poor solvent for polar and ionic compounds.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and actionable solubility data, experimental determination is essential. The following section outlines a detailed methodology for the quantitative assessment of this compound solubility in organic solvents using the shake-flask method, a widely accepted and reliable technique.[3]

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Constant temperature orbital shaker or rotator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions, if needed for comparison)

Procedure:
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a known volume (e.g., 2 mL) of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Sample Analysis:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the standard solutions using a validated HPLC method.

    • Record the peak area or height corresponding to this compound for each sample and standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area/height of the standard solutions against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the organic solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualizing Experimental Workflows and Principles

To further aid in the understanding of the concepts and procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).

G Solubility Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_end Result start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Saturated Solutions (Excess Solute + Solvent) start->prep_samples hplc_analysis HPLC Analysis of Standards and Samples prep_standards->hplc_analysis equilibration Equilibration (e.g., 24-48h at 25°C) prep_samples->equilibration filtration Filtration of Supernatant (0.22 µm filter) equilibration->filtration filtration->hplc_analysis calibration_curve Generate Calibration Curve hplc_analysis->calibration_curve calc_solubility Calculate Solubility calibration_curve->calc_solubility end Quantitative Solubility Data calc_solubility->end

Caption: A flowchart illustrating the key steps in the experimental workflow for determining the quantitative solubility of a compound.

Caption: A diagram representing the "like dissolves like" principle, a fundamental concept for predicting solubility.

Conclusion

References

Spectroscopic Profile of 4-(Trifluoromethoxy)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(Trifluoromethoxy)piperidine hydrochloride. Due to the limited availability of published raw data for this specific salt, this guide presents a predictive analysis based on spectral data from analogous compounds, including piperidine hydrochloride and various trifluoromethoxy-containing molecules. This information is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₁ClF₃NO

  • Molecular Weight: 205.60 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Broad Singlet2HNH₂
~4.5 - 4.7Multiplet1HCH -O
~3.2 - 3.4Multiplet2HAxial CH ₐ-N
~2.9 - 3.1Multiplet2HEquatorial CH ₑ-N
~2.1 - 2.3Multiplet2HEquatorial CH ₑ-C
~1.8 - 2.0Multiplet2HAxial CH ₐ-C

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~121.5 (q, ¹JCF ≈ 257 Hz)-OC F₃
~75 - 77C -O
~43 - 45C -N
~30 - 32C -C

Solvent: D₂O or DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ -59 to -61Singlet-OF₃

Reference: CFCl₃ at 0.00 ppm

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2700 - 3000Strong, BroadN-H stretch (ammonium salt)
~2850 - 2950MediumC-H stretch (aliphatic)
~1570 - 1610MediumN-H bend (ammonium salt)
~1260 - 1280StrongC-F stretch (asymmetric)
~1100 - 1200StrongC-F stretch (symmetric) & C-O stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
170.07[M+H]⁺ (protonated free base)
153.05[M - NH₂]⁺
84.08[M - OCF₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary if residual protonated solvent signals interfere with the analyte signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay compared to ¹H NMR, and a significantly higher number of scans.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Use a spectrometer equipped with a fluorine probe.

    • Reference the spectrum to an external standard such as CFCl₃.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent. A small amount of formic acid may be added to promote ionization.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Obtain tandem MS (MS/MS) spectra by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample 4-(Trifluoromethoxy)piperidine Hydrochloride Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (ESI) MS_Prep->MS NMR_Data Acquire FID Process Data NMR->NMR_Data IR_Data Acquire Interferogram Process Data IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragments MS->MS_Data NMR_Spec NMR Spectra (Chemical Shifts, Coupling) NMR_Data->NMR_Spec IR_Spec IR Spectrum (Absorption Bands) IR_Data->IR_Spec MS_Spec Mass Spectrum (m/z Values) MS_Data->MS_Spec Characterization Structural Characterization NMR_Spec->Characterization IR_Spec->Characterization MS_Spec->Characterization

General workflow for spectroscopic analysis of a chemical compound.

Logical_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained Compound 4-(Trifluoromethoxy)piperidine Hydrochloride NMR NMR (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_Info Electronic Environment of Nuclei Connectivity (J-coupling) NMR->NMR_Info IR_Info Functional Groups Vibrational Modes IR->IR_Info MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info Structural_Elucidation Structural Elucidation and Confirmation NMR_Info->Structural_Elucidation IR_Info->Structural_Elucidation MS_Info->Structural_Elucidation

Logical relationship between spectroscopic techniques and structural information.

The Trifluoromethoxy Group's Impact on Piperidine Basicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated effects of the trifluoromethoxy (-OCF3) group on the basicity of the piperidine ring, a crucial parameter in drug design and development. Due to a scarcity of direct experimental data for trifluoromethoxy-substituted piperidines, this paper extrapolates from the well-documented effects of the analogous trifluoromethyl (-CF3) group and fundamental principles of physical organic chemistry.

Introduction: Piperidine and the Quest for Tunable Basicity

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its nitrogen atom provides a basic center, which, when protonated at physiological pH, can enhance aqueous solubility and facilitate critical interactions with biological targets. The basicity of this nitrogen, quantified by the pKa of its conjugate acid, is a pivotal physicochemical property that influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Fine-tuning the pKa is a common strategy in lead optimization. The trifluoromethoxy (-OCF3) group has emerged as a valuable substituent in modern drug design. It is often considered a bioisostere of a methoxy or chloro group but possesses a unique electronic signature. Characterized by its strong electron-withdrawing nature and high lipophilicity, the -OCF3 group can profoundly modulate a molecule's properties, including its basicity.[1]

Fundamental Principles: Electronic Effects on Amine Basicity

The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. Substituents on the piperidine ring can either increase or decrease basicity through two primary electronic mechanisms:

  • Inductive Effect (-I): This is a through-bond polarization effect. Electronegative atoms or groups pull electron density away from the nitrogen through the sigma bond framework, rendering the lone pair less available for protonation and thus decreasing basicity.[2]

  • Resonance (Mesomeric) Effect (+/-M): This effect involves the delocalization of electrons through the pi system. For a saturated ring like piperidine, this effect is not directly operative unless there is unsaturation or an adjacent aromatic ring.

The trifluoromethoxy group is a potent electron-withdrawing group primarily due to the strong inductive effect of the three fluorine atoms.[3] This effect significantly lowers the electron density on the nitrogen, which is expected to substantially decrease the basicity of the piperidine ring.

Quantitative Data: pKa of Piperidine and Analogues

CompoundSubstituentPositionpKa of Conjugate AcidEffect on Basicity
Piperidine-H-~11.12Reference
4-Fluoropiperidine-F4~10.12Decrease
3-Fluoropiperidine-F3~9.32Significant Decrease
4-(Trifluoromethyl)piperidine-CF34~9.0Strong Decrease
3-(Trifluoromethyl)piperidine-CF33~8.2Very Strong Decrease
4-(Trifluoromethoxy)piperidine -OCF3 4 Predicted: < 9.0 Predicted: Strong Decrease
3-(Trifluoromethoxy)piperidine -OCF3 3 Predicted: < 8.2 Predicted: Very Strong Decrease

Note: pKa values are approximate and can vary slightly with experimental conditions. Data for fluorinated and trifluoromethylated piperidines are compiled from various sources for illustrative purposes. Predicted values for -OCF3 derivatives are based on the expectation that the -OCF3 group has a slightly stronger inductive effect than the -CF3 group.

As the data illustrates, electron-withdrawing substituents decrease the pKa of the piperidine nitrogen. The magnitude of this decrease is dependent on the substituent's electronegativity and its proximity to the nitrogen atom. A substituent at the 3-position has a more pronounced effect than one at the 4-position due to the shorter distance for the inductive effect to travel. Given the high electronegativity of the trifluoromethoxy group, it is anticipated to lower the pKa of piperidine even more significantly than the trifluoromethyl group.

Visualizing the Inductive Effect

The primary mechanism by which the trifluoromethoxy group reduces piperidine basicity is the powerful -I effect. The following diagram illustrates this through-bond polarization.

Caption: Inductive electron withdrawal (-I effect) by a 4-OCF3 group, reducing electron density on the piperidine nitrogen.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The most common and reliable method for determining the pKa of amine-containing compounds is potentiometric titration.[4][5][6] This technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Materials and Reagents:

  • Trifluoromethoxy-substituted piperidine sample

  • Deionized water (Milli-Q or equivalent)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter with a suitable electrode

  • Temperature-controlled titration vessel

  • Magnetic stirrer and stir bar

  • Calibrated burette or auto-titrator

Methodology:

  • Sample Preparation: Accurately weigh a precise amount of the piperidine derivative and dissolve it in deionized water to create a solution of known concentration (e.g., 1-10 mM).[6] If solubility is limited, a co-solvent like methanol or ethanol may be used, but the results will yield an apparent pKa (pKa').

  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).[4]

  • Titration Setup: Place a known volume of the sample solution into the temperature-controlled vessel. Add KCl to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.[4] Begin stirring the solution gently.

  • Titration of a Basic Compound (Piperidine):

    • The sample solution will initially be basic.

    • Slowly add the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of HCl needed to reach the equivalence point has been added).[7]

  • Replicates: Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the result.[4]

The following diagram outlines the logical workflow for this experimental procedure.

G start Start prep_sample Prepare Sample Solution (Known Concentration) start->prep_sample setup_titration Setup Titration Vessel (Sample, KCl, Stirrer) prep_sample->setup_titration calibrate_ph Calibrate pH Meter (Standard Buffers) calibrate_ph->setup_titration titrate Titrate with Standard HCl (Add Increments, Record pH & Volume) setup_titration->titrate generate_curve Plot pH vs. Volume (Generate Titration Curve) titrate->generate_curve analyze Analyze Curve (Find Half-Equivalence Point) generate_curve->analyze determine_pka Determine pKa (pKa = pH at 1/2 eq. pt.) analyze->determine_pka replicate Perform Replicates (≥3) determine_pka->replicate replicate->titrate Next Replicate end End replicate->end Final Result

Caption: Experimental workflow for the determination of piperidine pKa via potentiometric titration.

Conclusion and Implications for Drug Development

The trifluoromethoxy group is a powerful tool for modulating the physicochemical properties of drug candidates. Based on fundamental principles and data from analogous compounds, it is clear that the introduction of an -OCF3 group onto a piperidine ring will cause a significant decrease in basicity. This pKa reduction is driven by the group's strong electron-withdrawing inductive effect. The magnitude of the effect is position-dependent, with substitution closer to the nitrogen atom (e.g., the 3-position) resulting in a more substantial pKa drop.

For drug development professionals, this provides a rational strategy for tuning the pKa of piperidine-containing molecules. By lowering the basicity, researchers can reduce off-target effects associated with highly basic compounds (e.g., hERG channel inhibition), modify a compound's ionization state at physiological pH to optimize membrane permeability, and fine-tune interactions with the target protein. The predictable nature of this effect, combined with the robust methodology for its experimental verification, makes the trifluoromethoxy group a valuable addition to the medicinal chemist's toolkit.

References

The Trifluoromethoxy Group: A Guide to Its Role in Modern Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorinated functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Its unique electronic nature and steric profile confer significant advantages, including enhanced metabolic stability, improved membrane permeability, and modulated target binding. This technical guide provides an in-depth analysis of the role of the trifluoromethoxy group in drug design, summarizing its impact on key drug-like properties, providing detailed experimental protocols for its evaluation, and offering insights into its synthetic introduction.

Core Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group is a highly electronegative and lipophilic substituent that can profoundly alter the properties of a parent molecule.[1][2] It is often considered a bioisostere of other functional groups, such as the methoxy or chloro groups, but with distinct advantages.[2]

Lipophilicity

The -OCF3 group is one of the most lipophilic substituents used in drug design, significantly more so than a methoxy or even a trifluoromethyl group.[3][4][5] This increased lipophilicity, as quantified by the Hansch lipophilicity parameter (π), can enhance a drug's ability to cross biological membranes, which is crucial for oral absorption and brain penetration.[6][7]

Electronic Effects

As a strong electron-withdrawing group, the trifluoromethoxy moiety can significantly influence the electron distribution within a molecule.[2] This can impact the pKa of nearby acidic or basic centers, which in turn affects a compound's ionization state at physiological pH, its solubility, and its potential for ionic interactions with its biological target.[7] The electron-withdrawing nature of the -OCF3 group also decreases the electron density on the oxygen atom, making it less susceptible to oxidation and reducing its ability to act as a hydrogen bond acceptor.[7]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability.[8] The carbon-fluorine bonds are exceptionally strong, making the -OCF3 group highly resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] Replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a robust trifluoromethoxy group can significantly increase a drug's half-life and improve its pharmacokinetic profile.[2][7][9]

Quantitative Impact on Drug Properties

While the qualitative benefits of the trifluoromethoxy group are well-established, quantitative comparisons with its non-fluorinated counterpart, the methoxy group, provide a clearer picture of its impact. The following tables summarize key physicochemical parameters.

Table 1: Comparison of Physicochemical Parameters for Methoxy and Trifluoromethoxy Substituents

ParameterMethoxy (-OCH3)Trifluoromethoxy (-OCF3)Impact of SubstitutionSource(s)
Hansch Lipophilicity Parameter (π) -0.02+1.04Significantly increases lipophilicity[7]
Electron-Withdrawing/Donating Nature Electron-donating (on aromatic rings)Strongly electron-withdrawingAlters electronic profile of the molecule[2][7]
Metabolic Lability Prone to oxidative O-demethylationHighly resistant to metabolismDramatically increases metabolic stability[7][9]
Hydrogen Bond Acceptor Strength ModerateWeakReduces potential for hydrogen bonding[7]

Table 2: Illustrative Comparison of Matched Molecular Pairs

Parent CompoundLogP (-OCH3)LogP (-OCF3)ΔLogPpKa (-OCH3)pKa (-OCF3)ΔpKaMetabolic Half-life (t1/2) (-OCH3)Metabolic Half-life (t1/2) (-OCF3)
Generic Aniline Derivative[Data not readily available][Data not readily available][Expected Increase][Data not readily available][Expected Decrease][Expected Negative][Expected Shorter][Expected Longer]
Generic Phenol Derivative[Data not readily available][Data not readily available][Expected Increase][Data not readily available][Expected Decrease][Expected Negative][Expected Shorter][Expected Longer]

Note: Comprehensive, publicly available databases of direct quantitative comparisons for a wide range of matched molecular pairs are limited. The expected trends are based on the established physicochemical properties of the trifluoromethoxy group.

Case Study: Riluzole

Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prime example of a successful pharmaceutical containing a trifluoromethoxy group.[3] The inclusion of the -OCF3 moiety enhances its lipophilicity, facilitating its passage across the blood-brain barrier to exert its neuroprotective effects.[7] Furthermore, the metabolic stability conferred by the trifluoromethoxy group contributes to a longer half-life and improved bioavailability.[7]

The mechanism of action of Riluzole involves the modulation of glutamatergic neurotransmission. It inhibits the presynaptic release of glutamate by blocking voltage-gated sodium channels and also non-competitively blocks postsynaptic NMDA and kainate receptors.[6][10]

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Riluzole Riluzole VGSC Voltage-Gated Sodium Channels Riluzole->VGSC Inhibits NMDA_Receptor NMDA Receptor Riluzole->NMDA_Receptor Inhibits Kainate_Receptor Kainate Receptor Riluzole->Kainate_Receptor Inhibits Neuroprotection Neuroprotection Riluzole->Neuroprotection Glutamate_Release Presynaptic Glutamate Release VGSC->Glutamate_Release Mediates Glutamate Glutamate Glutamate_Release->Glutamate Excitotoxicity Neuronal Excitotoxicity Glutamate->NMDA_Receptor Activates Glutamate->Kainate_Receptor Activates Ca_Influx Postsynaptic Ca2+ Influx NMDA_Receptor->Ca_Influx Kainate_Receptor->Ca_Influx Ca_Influx->Excitotoxicity

Caption: Mechanism of action of Riluzole in reducing neuronal excitotoxicity.

Experimental Protocols for Property Assessment

Evaluating the impact of the trifluoromethoxy group on a drug candidate's properties is crucial. The following are detailed protocols for key in vitro assays.

In Vitro Microsomal Stability Assay

This assay determines the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive controls (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound and controls. Thaw the liver microsomes on ice. Prepare the incubation buffer containing MgCl2.

  • Incubation Setup: In a 96-well plate, add the incubation buffer and the microsomal solution. Add the test compound to initiate a pre-incubation at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the cold stopping solution.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound, Controls, and Reagents C Pre-incubate Microsomes and Compound at 37°C A->C B Thaw Liver Microsomes B->C D Initiate Reaction with NADPH C->D E Incubate and Collect Samples at Time Points (0, 5, 15, 30, 60 min) D->E F Terminate Reaction with Cold Acetonitrile E->F G Centrifuge to Precipitate Proteins F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t1/2 and Intrinsic Clearance H->I

Caption: Workflow for the in vitro microsomal stability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method to predict passive membrane permeability.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound.

Materials:

  • 96-well filter plate (donor plate) and 96-well acceptor plate

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound solution

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer.

  • Donor Plate Preparation: Add the test compound solution to the wells of the donor plate.

  • Assay Assembly: Place the donor plate into the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Sample Analysis: Separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the concentrations and assay parameters.

Caco-2 Permeability Assay

This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the intestinal epithelium, to predict human drug absorption.

Objective: To determine the Papp of a compound and assess its potential for active transport and efflux.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound solution

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • For apical-to-basolateral (A-B) transport (absorption), add the test compound to the apical side and collect samples from the basolateral side over time.

    • For basolateral-to-apical (B-A) transport (efflux), add the test compound to the basolateral side and collect samples from the apical side.

  • Sample Analysis: Determine the concentration of the compound in the collected samples by LC-MS/MS.

  • Data Analysis: Calculate the Papp for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.

Synthetic Strategies for Introducing the Trifluoromethoxy Group

The synthesis of trifluoromethoxy-containing compounds has historically been challenging. However, recent advances have provided more accessible routes for medicinal chemists.

Key Synthetic Approaches:

  • Nucleophilic Trifluoromethoxylation: These methods involve the use of reagents that can deliver the trifluoromethoxide anion (-OCF3).

  • Electrophilic Trifluoromethoxylation: Reagents such as hypervalent iodine compounds (e.g., Togni's reagents) can transfer an electrophilic "CF3O" group to nucleophilic substrates like phenols.[7]

  • Radical Trifluoromethoxylation: Photoredox catalysis has enabled the generation of the trifluoromethoxy radical (•OCF3), which can be used to functionalize a variety of molecules under mild conditions.[11]

  • From Chlorinated Precursors: A classical approach involves the chlorine-fluorine exchange on trichloromethyl ether (-OCCl3) precursors using fluorinating agents.[1]

OCF3_Synthesis cluster_methods Synthetic Methods A Starting Material (e.g., Phenol, Alcohol) Nuc Nucleophilic Trifluoromethoxylation A->Nuc [Nu] Elec Electrophilic Trifluoromethoxylation A->Elec [E+] Rad Radical Trifluoromethoxylation A->Rad [Radical] B Trifluoromethoxylated Product (R-OCF3) Nuc->B Elec->B Rad->B Cl_F Chlorine-Fluorine Exchange Cl_F->B Precursor\n(-OCCl3) Precursor (-OCCl3) Precursor\n(-OCCl3)->Cl_F

Caption: Overview of synthetic strategies for trifluoromethoxylation.

Conclusion

The trifluoromethoxy group is a valuable substituent in the medicinal chemist's toolbox for optimizing drug candidates. Its ability to enhance lipophilicity, block metabolic hotspots, and fine-tune electronic properties makes it a powerful tool for improving the pharmacokinetic and pharmacodynamic profiles of small molecules. While its synthesis can be challenging, the development of new methodologies is making this "super-halogen" an increasingly accessible and attractive option in drug discovery and development. A thorough understanding of its properties and the availability of robust experimental protocols for its evaluation are essential for leveraging the full potential of the trifluoromethoxy group in the design of next-generation therapeutics.

References

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 4-(Trifluoromethoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro screening of 4-(Trifluoromethoxy)piperidine hydrochloride, a fluorinated piperidine derivative with potential applications in medicinal chemistry. The incorporation of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] Although specific biological data for this compound is not extensively available in public literature, this guide outlines a strategic approach to its initial evaluation. This is achieved by examining the activities of structurally related piperidine compounds and detailing standardized experimental protocols for key assays. The guide is intended to serve as a valuable resource for researchers initiating the exploration of this and similar chemical entities in drug discovery programs.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological entities, including those for cancer and central nervous system (CNS) disorders. Its conformational flexibility and ability to engage in various molecular interactions make it an attractive core for novel therapeutic agents. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The trifluoromethoxy group, in particular, can significantly increase lipophilicity and metabolic stability, potentially leading to improved oral bioavailability and brain penetration.[1]

This compound represents a valuable building block for the synthesis of novel bioactive molecules.[2] While its specific biological activities are yet to be fully elucidated, the known pharmacology of related piperidine derivatives suggests several potential avenues for investigation, including but not limited to, CNS targets and oncology. This guide provides a roadmap for the initial in vitro characterization of this compound.

Potential Therapeutic Areas and Biological Targets

Based on the activities of analogous piperidine-containing molecules, the following areas represent logical starting points for the in vitro screening of this compound:

  • Central Nervous System (CNS) Disorders: Piperidine derivatives are known to interact with various CNS targets. Of particular interest are sigma receptors (σ1 and σ2), which are implicated in a range of neurological and psychiatric conditions.

  • Oncology: Certain piperidone derivatives have demonstrated tumor-selective cytotoxicity against various cancer cell lines, including leukemia, breast cancer, and colon cancer.[3][4][5]

  • Neurodegenerative Diseases: Inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease.[6][7][8] Some piperidine-based compounds have shown potent inhibitory activity against these enzymes.

In Vitro Screening Cascade: A Phased Approach

A tiered or phased approach to in vitro screening allows for a systematic and cost-effective evaluation of a compound's biological profile.

A Phase 1: Broad Cytotoxicity Screening B Phase 2: Target-Based Screening (e.g., Receptor Binding, Enzyme Inhibition) A->B If not broadly cytotoxic C Phase 3: Functional & Mechanistic Assays B->C If target activity is observed D Data Analysis & Hit Identification C->D

Figure 1: A generalized workflow for the initial in vitro screening of a novel compound.

Data Presentation: In Vitro Activities of Analogous Piperidine Derivatives

The following tables summarize the in vitro biological data for piperidine derivatives that are structurally related to this compound. This information provides a basis for designing the screening strategy for the title compound.

Table 1: Sigma Receptor Binding Affinities of Piperidine Analogs

Compound IDStructure/DescriptionReceptorBinding Affinity (Ki, nM)
1a 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidineσ14.3
15b 1-Phenylethan-1-one O-(2-(piperidin-1-yl)ethyl) oxime analogσ1<4
FE-SA4503 Fluoroethyl analog of SA4503σ18.0
FE-SA4503 Fluoroethyl analog of SA4503σ2113.2

Data sourced from references[9][10][11].

Table 2: Cholinesterase Inhibition by Piperidine and Related Derivatives

Compound IDEnzymeInhibition (IC50, µM)
Compound 1 (hybrid) Acetylcholinesterase (AChE)0.34
Compound 1 (hybrid) Butyrylcholinesterase (BChE)0.88
Rivastigmine Acetylcholinesterase (AChE)3.01
Rivastigmine Butyrylcholinesterase (BChE)0.30

Data for Compound 1 and Rivastigmine from reference[12].

Table 3: Cytotoxicity of Piperidone Analogs in Cancer Cell Lines

Compound IDCell LineCytotoxic Concentration (CC50, µM)
P3 HL-60 (Leukemia)2.26
P4 HL-60 (Leukemia)1.91
P5 CCRF-CEM (Leukemia)1.52
Melphalan Average of 9 cancer cell lines17.8

Data sourced from reference[3].

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the preliminary screening of this compound.

General Cell Culture and Compound Handling
  • Cell Lines: Procure cell lines from a reputable cell bank (e.g., ATCC). Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Prepare serial dilutions in the appropriate assay buffer or cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%).

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

A Seed cells in 96-well plate B Treat with serial dilutions of compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Figure 2: Workflow for a typical MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

A Prepare cell membranes expressing the target receptor B Incubate membranes with radioligand and competing compound A->B C Separate bound and free radioligand by filtration B->C D Measure radioactivity of bound ligand C->D E Calculate Ki from IC50 using the Cheng-Prusoff equation D->E

Figure 3: General workflow for a radioligand displacement binding assay.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., sigma-1 receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine for the sigma-1 receptor), and varying concentrations of this compound in a binding buffer.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (e.g., Cholinesterase Inhibition)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., human recombinant acetylcholinesterase) and its substrate (e.g., acetylthiocholine) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution and varying concentrations of this compound. Pre-incubate for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the product formation over time using a suitable detection method. For cholinesterase activity, Ellman's reagent (DTNB) can be used, which reacts with the product thiocholine to produce a yellow color that can be measured spectrophotometrically at 412 nm.

  • Data Analysis: Calculate the rate of the enzymatic reaction at each compound concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Potential Signaling Pathways for Further Investigation

Should initial screening reveal significant activity, further mechanistic studies can be pursued. Based on the activities of related compounds, the following signaling pathways may be relevant:

cluster_0 Sigma-1 Receptor Modulation cluster_1 Induction of Apoptosis in Cancer Cells A 4-(Trifluoromethoxy)piperidine HCl B Sigma-1 Receptor A->B C Modulation of Ion Channels (e.g., K+, Ca2+) B->C D Regulation of Intracellular Calcium Signaling C->D E Neuroprotective or Neuromodulatory Effects D->E F 4-(Trifluoromethoxy)piperidine HCl G Mitochondrial Pathway F->G H Caspase Activation (e.g., Caspase-3, -9) G->H I Apoptosis H->I

Figure 4: Potential signaling pathways that may be modulated by this compound based on the activities of analogous compounds.

Conclusion

This technical guide provides a structured approach for the preliminary in vitro screening of this compound. By leveraging data from structurally related compounds and employing standardized assay protocols, researchers can efficiently assess the cytotoxic, target-binding, and enzyme-inhibitory potential of this novel chemical entity. The information gathered from this initial screening cascade will be instrumental in guiding further lead optimization and drug development efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Trifluoromethoxy)piperidine Hydrochloride from 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 4-(Trifluoromethoxy)piperidine hydrochloride, a valuable building block in medicinal chemistry, starting from the readily available 4-hydroxypiperidine. The described multi-step synthesis involves protection of the piperidine nitrogen, trifluoromethoxylation of the hydroxyl group, and subsequent deprotection steps.

Introduction

The trifluoromethoxy group is an increasingly important substituent in the design of novel pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a key intermediate for the introduction of this motif into a wide range of biologically active molecules. This document outlines a reliable synthetic route and provides detailed experimental protocols for its preparation in a laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound from 4-hydroxypiperidine is a five-step process. The workflow begins with the protection of the secondary amine of the starting material, followed by the conversion of the hydroxyl group to a trifluoromethoxy group. The subsequent steps involve the modification and eventual removal of the protecting group to yield the desired product.

G A 4-Hydroxypiperidine B Step 1: N-Benzoylation (Benzoyl Chloride, Base) A->B C N-Benzoyl-4-hydroxypiperidine B->C D Step 2: Xanthate Formation (NaH, CS2, MeI) C->D E N-Benzoyl-4-(S-methylxanthyl)piperidine D->E F Step 3: Desulfurization-Fluorination (NBS, Olah's Reagent) E->F G N-Benzoyl-4-(trifluoromethoxy)piperidine F->G H Step 4: Reduction (e.g., Borane) G->H I N-Benzyl-4-(trifluoromethoxy)piperidine H->I J Step 5: N-Debenzylation & Salt Formation (1-Chloroethyl Chloroformate, HCl) I->J K This compound J->K

Figure 1. Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of N-Benzoyl-4-hydroxypiperidine

This step involves the protection of the secondary amine of 4-hydroxypiperidine using benzoyl chloride under basic conditions.

Materials:

  • 4-Hydroxypiperidine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide.

  • Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirring biphasic mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring completion by TLC.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

ReagentMolar Equiv.
4-Hydroxypiperidine1.0
Benzoyl Chloride1.05
Sodium Hydroxide>1.0

Table 1. Reagent summary for the N-Benzoylation of 4-hydroxypiperidine.

Step 2 & 3: Synthesis of N-Benzoyl-4-(trifluoromethoxy)piperidine via Hiyama Method

This two-stage process first converts the hydroxyl group to an S-methyl xanthate, which is then subjected to oxidative desulfurization-fluorination.[2]

Part A: Xanthate Formation

Materials:

  • N-Benzoyl-4-hydroxypiperidine

  • Sodium hydride (NaH)

  • Carbon disulfide (CS₂)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-Benzoyl-4-hydroxypiperidine (1.0 eq) in THF.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add CS₂ (1.5 eq) dropwise.

  • After stirring for 30 minutes, add MeI (1.2 eq) and allow the reaction to warm to room temperature.

  • Stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude xanthate is often used directly in the next step.

Part B: Desulfurization-Fluorination

Materials:

  • N-Benzoyl-4-(S-methylxanthyl)piperidine

  • N-Bromosuccinimide (NBS)

  • Olah's reagent (70% HF/pyridine)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a fume hood, dissolve the crude xanthate from the previous step in anhydrous DCM.

  • Carefully add Olah's reagent (excess) at a low temperature (e.g., -78 °C).

  • Add NBS (2.5 eq) portion-wise, maintaining the low temperature.

  • Allow the reaction to stir at low temperature for several hours, monitoring by TLC or ¹⁹F NMR.

  • Slowly and carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

ReagentMolar Equiv. (Part A)Molar Equiv. (Part B)
N-Benzoyl-4-hydroxypiperidine1.0-
Sodium Hydride1.2-
Carbon Disulfide1.5-
Methyl Iodide1.2-
N-Benzoyl-4-(S-methylxanthyl)piperidine-1.0
N-Bromosuccinimide-2.5
Olah's Reagent-Excess

Table 2. Reagent summary for the Hiyama trifluoromethoxylation.

Step 4: Reduction of N-Benzoyl-4-(trifluoromethoxy)piperidine to N-Benzyl-4-(trifluoromethoxy)piperidine

The amide functionality is reduced to an amine using a suitable reducing agent like borane.

Materials:

  • N-Benzoyl-4-(trifluoromethoxy)piperidine

  • Borane-tetrahydrofuran complex (BH₃·THF) or Borane-methyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Aqueous hydrochloric acid (HCl)

  • Aqueous sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • Dissolve N-Benzoyl-4-(trifluoromethoxy)piperidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add borane-THF complex (excess, e.g., 2-3 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by aqueous HCl.

  • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane complexes.

  • Cool to room temperature and basify with aqueous NaOH.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

ReagentMolar Equiv.
N-Benzoyl-4-(trifluoromethoxy)piperidine1.0
Borane-THF complex2.0 - 3.0

Table 3. Reagent summary for the reduction of the N-benzoyl group.

Step 5: N-Debenzylation and Formation of this compound

The N-benzyl group is removed using 1-chloroethyl chloroformate, followed by treatment with methanol to liberate the secondary amine, which is then converted to its hydrochloride salt.[3]

Materials:

  • N-Benzyl-4-(trifluoromethoxy)piperidine

  • 1-Chloroethyl chloroformate

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

  • Methanol

  • Hydrochloric acid (e.g., in diethyl ether or as a gas)

  • Diethyl ether

Procedure:

  • Dissolve N-Benzyl-4-(trifluoromethoxy)piperidine (1.0 eq) in anhydrous DCM or DCE.

  • Cool the solution to 0 °C and add 1-chloroethyl chloroformate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, then heat to reflux for 1-2 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Add methanol to the residue and heat to reflux for 1 hour.

  • Cool the solution and concentrate under reduced pressure to obtain the crude 4-(trifluoromethoxy)piperidine.

  • Dissolve the crude free base in a suitable solvent like diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

ReagentMolar Equiv.
N-Benzyl-4-(trifluoromethoxy)piperidine1.0
1-Chloroethyl chloroformate1.2
Hydrochloric AcidStoichiometric

Table 4. Reagent summary for N-debenzylation and salt formation.

Characterization Data

The following table summarizes typical characterization data for the final product.

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (CDCl₃, δ)13C NMR (CDCl₃, δ)19F NMR (CDCl₃, δ)MS (ESI) m/z
This compoundC₆H₁₁ClF₃NO221.61White to off-white solidSignals corresponding to piperidine ring protons and the trifluoromethoxy group.Signals for piperidine carbons and the trifluoromethoxy carbon (quartet).Singlet around -59 to -61 ppm.[M+H]⁺ for the free base.

Table 5. Physicochemical and Spectroscopic Data for this compound.

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Olah's reagent (HF/pyridine) is extremely corrosive and toxic. Handle with extreme caution and use appropriate specialized PPE.

  • Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Borane reagents are flammable and should be handled with care.

  • 1-Chloroethyl chloroformate is toxic and corrosive.

This document is intended for informational purposes only and should be used by trained professionals in a laboratory setting. All experiments should be conducted with appropriate safety measures in place.

References

Detailed experimental protocol for trifluoromethoxylation of N-Boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethoxy (-OCF₃) group into organic molecules is a key strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This document provides a detailed experimental protocol for the trifluoromethoxylation of N-Boc-4-hydroxypiperidine, a versatile building block in drug discovery. The described method is a silver-mediated oxidative O-trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF₃), which offers a direct and efficient route to the corresponding trifluoromethyl ether under mild conditions.[1][2] This protocol is adapted from established procedures for the trifluoromethoxylation of secondary alcohols.[1]

Data Presentation

The following table summarizes the typical reagents and their roles in the trifluoromethoxylation of N-Boc-4-hydroxypiperidine. The quantities are based on a general protocol for secondary alcohols and may require optimization for this specific substrate.

Reagent/Component Role Stoichiometry (Equivalents) Key Considerations
N-Boc-4-hydroxypiperidineSubstrate1.0Ensure starting material is dry.
Trimethyl(trifluoromethyl)silane (TMSCF₃)Trifluoromethyl Source3.0Handle in a well-ventilated fume hood.
Silver Trifluoromethanesulfonate (AgOTf)Mediator3.0Light-sensitive; handle accordingly.
Potassium Fluoride (KF)Additive4.0Anhydrous conditions are preferable.
Selectfluor®Oxidant1.5A fluorinating agent, handle with care.
2-FluoropyridineLigand3.0Can improve reaction efficiency.
Ethyl Acetate (EtOAc)Solvent-Anhydrous solvent is recommended.

Experimental Protocol

This protocol details the silver-mediated oxidative trifluoromethoxylation of N-Boc-4-hydroxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Potassium fluoride (KF)

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • 2-Fluoropyridine

  • Anhydrous ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • To a dry reaction vial under an inert atmosphere, add N-Boc-4-hydroxypiperidine (1.0 equiv), silver trifluoromethanesulfonate (3.0 equiv), potassium fluoride (4.0 equiv), and Selectfluor® (1.5 equiv).

  • Add anhydrous ethyl acetate to achieve a suitable concentration (e.g., 0.1 M).

  • To the resulting suspension, add 2-fluoropyridine (3.0 equiv) followed by trimethyl(trifluoromethyl)silane (TMSCF₃) (3.0 equiv) via syringe at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-4-(trifluoromethoxy)piperidine.

  • Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Trifluoromethoxylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: N-Boc-4-hydroxypiperidine AgOTf, KF, Selectfluor® in Anhydrous EtOAc start->reagents add_ligand_tms Add 2-Fluoropyridine and TMSCF₃ reagents->add_ligand_tms stir Stir at Room Temperature (12-24h) add_ligand_tms->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete quench Quench with NaHCO₃(aq) monitor->quench Complete extract Extract with EtOAc quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product N-Boc-4-(trifluoromethoxy)piperidine purify->product

Caption: Experimental workflow for the trifluoromethoxylation of N-Boc-4-hydroxypiperidine.

References

Application Notes and Protocols: Scale-up Synthesis of 4-(Trifluoromethoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)piperidine hydrochloride is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance metabolic stability, lipophilicity, and binding affinity. The introduction of the trifluoromethoxy group can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. As interest in this moiety grows, the need for robust and scalable synthetic routes becomes paramount.

These application notes provide a detailed overview of the considerations and a practical protocol for the scale-up synthesis of this compound, based on a five-stage synthetic approach commencing from 4-hydroxypiperidine.[1][2] This route offers a viable pathway for producing multi-gram quantities of the target compound.[1][2]

Synthetic Strategy Overview

The selected synthetic strategy involves five key transformations:

  • N-Protection: The secondary amine of 4-hydroxypiperidine is protected, typically as a benzoyl amide, to prevent side reactions in subsequent steps.

  • Xanthate Formation: The hydroxyl group of the N-protected piperidine is converted to an S-methyl xanthate.

  • Desulfurative Fluorination: The xanthate is subjected to desulfurative fluorination to introduce the trifluoromethoxy group.

  • Deprotection/Reduction: The N-benzoyl group is removed.

  • Salt Formation: The resulting 4-(trifluoromethoxy)piperidine free base is converted to its hydrochloride salt to improve stability and handling.

Key Scale-up Considerations

Scaling up this synthesis from the bench to larger reactors requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Exothermic Reactions: Both the xanthate formation and the desulfurative fluorination steps can be exothermic. Gradual reagent addition, efficient stirring, and adequate cooling are critical to maintain temperature control and prevent runaway reactions.

  • Reagent Handling: Several reagents used in this synthesis require careful handling. For instance, Olah's reagent (pyridine-HF) is highly corrosive and toxic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, specialized reactors) are mandatory.

  • Work-up and Purification: Phase separations and extractions can be more challenging on a larger scale. The use of appropriate-sized separatory funnels or specialized extraction equipment is necessary. Purification by chromatography may be feasible for moderate scales, but for industrial production, crystallization is often the preferred method for final product purification due to cost and throughput.[3]

  • Solvent Selection: Solvent choice impacts reaction kinetics, solubility, and safety. On a larger scale, the volume of solvent used has significant cost and environmental implications. Solvents should be chosen to maximize reaction efficiency while minimizing hazards and waste.

  • Process Safety: A thorough process safety analysis (e.g., HAZOP study) should be conducted before any large-scale synthesis is attempted. This analysis will identify potential hazards and ensure that appropriate control measures are in place.

Experimental Protocols

Stage 1: Synthesis of N-Benzoyl-4-hydroxypiperidine

This initial step protects the piperidine nitrogen to prevent it from interfering with the subsequent fluorination reaction.

Methodology:

  • To a stirred solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or toluene) and a base (e.g., triethylamine or aqueous sodium hydroxide), slowly add benzoyl chloride at a controlled temperature (typically 0-10 °C).[1][2]

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-benzoyl-4-hydroxypiperidine.

Stage 2: Synthesis of S-Methyl N-Benzoyl-4-piperidyl Xanthate

This step prepares the precursor for the key desulfurative fluorination.

Methodology:

  • To a stirred suspension of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-benzoyl-4-hydroxypiperidine in the same solvent at a controlled temperature (typically 0 °C).

  • Allow the mixture to stir for a specified time to ensure complete deprotonation.

  • Slowly add carbon disulfide to the reaction mixture.

  • After a period of stirring, add methyl iodide to the mixture.

  • Monitor the reaction for completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate to yield the xanthate.

Stage 3: Synthesis of N-Benzoyl-4-(trifluoromethoxy)piperidine

This is the crucial trifluoromethoxylation step.

Methodology:

  • In a suitable reactor, dissolve the S-methyl N-benzoyl-4-piperidyl xanthate in an appropriate solvent (e.g., dichloromethane).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a fluorinating agent, such as a combination of N-bromosuccinimide and Olah's reagent (pyridine-HF).[1][2]

  • Carefully control the addition rate and temperature due to the exothermic nature of the reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by carefully pouring it into a stirred, cold aqueous solution of a base (e.g., sodium bicarbonate).

  • Separate the organic layer, wash, dry, and concentrate to give the crude product.

  • Purify by column chromatography.

Stage 4: Deprotection to 4-(Trifluoromethoxy)piperidine

This step removes the benzoyl protecting group to yield the free secondary amine.

Methodology:

  • The N-benzoyl group can be reduced to a benzyl group using a reducing agent like borane in THF.[1][2]

  • The resulting N-benzyl group is then removed using a reagent such as 1-chloroethyl chloroformate followed by a methanol workup to yield the free piperidine.[1][2]

  • Alternatively, acidic or basic hydrolysis can be employed for the removal of the benzoyl group, though this may require harsher conditions.

Stage 5: Formation of this compound

The final step involves converting the free base to its hydrochloride salt for improved stability and handling.

Methodology:

  • Dissolve the crude 4-(trifluoromethoxy)piperidine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol).

  • Stir the mixture, which should result in the precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Data Presentation

StageProductStarting MaterialKey ReagentsTypical YieldPurity
1N-Benzoyl-4-hydroxypiperidine4-HydroxypiperidineBenzoyl Chloride, Triethylamine>90%>95%
2S-Methyl N-Benzoyl-4-piperidyl XanthateN-Benzoyl-4-hydroxypiperidineNaH, CS₂, CH₃I85-95%>95%
3N-Benzoyl-4-(trifluoromethoxy)piperidineS-Methyl N-Benzoyl-4-piperidyl XanthateNBS, Pyridine-HF50-60%>98% (after chromatography)
44-(Trifluoromethoxy)piperidineN-Benzoyl-4-(trifluoromethoxy)piperidine1-Chloroethyl chloroformate80-90%>97%
54-(Trifluoromethoxy)piperidine HCl4-(Trifluoromethoxy)piperidineHCl>95%>99%
Note: Yields are indicative and can vary based on reaction scale and optimization.

Visualizations

Synthesis_Pathway A 4-Hydroxypiperidine B N-Benzoyl-4- hydroxypiperidine A->B Benzoyl Chloride, Base C S-Methyl N-Benzoyl-4- piperidyl Xanthate B->C 1. NaH 2. CS2 3. CH3I D N-Benzoyl-4-(trifluoromethoxy) piperidine C->D NBS, Pyridine-HF E 4-(Trifluoromethoxy)piperidine D->E Deprotection F 4-(Trifluoromethoxy)piperidine hydrochloride E->F HCl

Caption: Synthetic pathway for this compound.

Scale_Up_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Finishing A Reactor Setup & Inerting B Reagent Charging A->B C Controlled Addition (Exotherm Management) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Quenching D->E Reaction Complete F Phase Separation E->F G Solvent Removal F->G H Crystallization or Chromatography G->H Crude Product I Filtration & Drying H->I J Final Product Analysis (QC) I->J

Caption: General workflow for a single stage in the scale-up synthesis.

References

Application Notes and Protocols: 4-(Trifluoromethoxy)piperidine hydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and protocols for the utilization of 4-(trifluoromethoxy)piperidine hydrochloride as a versatile building block in parallel synthesis for the generation of compound libraries. The inclusion of the trifluoromethoxy group is a strategic choice in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Introduction

This compound is a valuable heterocyclic building block for diversity-oriented synthesis in drug discovery. The piperidine scaffold is a common motif in numerous biologically active compounds, and the 4-trifluoromethoxy substituent offers a unique combination of properties. This moiety can serve as a metabolically stable surrogate for other functional groups and can favorably modulate the physicochemical properties of the final compounds. Parallel synthesis enables the rapid generation of a multitude of analogs, facilitating the exploration of structure-activity relationships (SAR).

This document outlines protocols for two common diversification reactions in parallel synthesis starting from 4-(trifluoromethoxy)piperidine: N-Arylation via Buchwald-Hartwig Amination and N-Acylation to form amides .

Experimental Protocols

General Considerations for Parallel Synthesis

To ensure reproducibility and high-throughput, all reactions should be performed in parallel reactor blocks or multi-well plates with appropriate sealing to prevent solvent evaporation and maintain an inert atmosphere where necessary. The use of robotic liquid handlers for dispensing reagents and solvents is highly recommended to ensure accuracy and efficiency. All reagents and solvents should be of high purity. This compound should be neutralized to the free base prior to use in most coupling reactions. A common method is to treat the hydrochloride salt with a solid-supported base or an aqueous base wash followed by extraction.

Protocol 1: Parallel N-Arylation via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 4-(trifluoromethoxy)piperidine with a variety of aryl bromides to generate a library of N-arylpiperidine derivatives.

Materials:

  • 4-(Trifluoromethoxy)piperidine

  • A library of aryl bromides (e.g., substituted bromobenzenes, bromoheterocycles)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Parallel reaction tubes or 96-well plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of 4-(trifluoromethoxy)piperidine in anhydrous toluene.

    • Prepare a 0.5 M solution of each aryl bromide in anhydrous toluene in separate vials.

    • Prepare a catalyst/ligand stock solution by dissolving Pd₂(dba)₃ (1 mol%) and Xantphos (2 mol%) in anhydrous toluene.

    • Prepare a 1.0 M solution of sodium tert-butoxide in anhydrous toluene.

  • Reaction Setup (per well/tube):

    • To each reaction vessel, add the aryl bromide solution (100 µL, 0.05 mmol, 1.0 equiv).

    • Add the 4-(trifluoromethoxy)piperidine solution (120 µL, 0.06 mmol, 1.2 equiv).

    • Add the catalyst/ligand stock solution (50 µL).

    • Add the sodium tert-butoxide solution (75 µL, 0.075 mmol, 1.5 equiv).

    • Seal the reaction vessels under an inert atmosphere.

  • Reaction and Work-up:

    • Place the reaction block on a shaker and heat to 100 °C for 12-18 hours.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 500 µL of water to each vessel.

    • Add 1 mL of ethyl acetate and shake to extract the product.

    • Separate the organic layer. A convenient method for parallel processing is to use a liquid-liquid extraction manifold.

    • Wash the organic layer with 1 mL of brine.

    • Dry the organic extracts over anhydrous sodium sulfate in a filter plate.

    • Evaporate the solvent under reduced pressure to yield the crude products.

  • Purification:

    • Purify the library using parallel high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Protocol 2: Parallel N-Acylation (Amide Formation)

This protocol details the coupling of 4-(trifluoromethoxy)piperidine with a diverse set of carboxylic acids to produce a library of N-acylpiperidine amides.

Materials:

  • 4-(Trifluoromethoxy)piperidine

  • A library of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Parallel reaction tubes or 96-well plate

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of 4-(trifluoromethoxy)piperidine in anhydrous DMF.

    • Prepare a 0.5 M solution of each carboxylic acid in anhydrous DMF in separate vials.

    • Prepare a 0.5 M solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per well/tube):

    • To each reaction vessel, add the carboxylic acid solution (100 µL, 0.05 mmol, 1.0 equiv).

    • Add the 4-(trifluoromethoxy)piperidine solution (110 µL, 0.055 mmol, 1.1 equiv).

    • Add the HATU solution (110 µL, 0.055 mmol, 1.1 equiv).

    • Add the DIPEA solution (100 µL, 0.1 mmol, 2.0 equiv).

    • Seal the reaction vessels.

  • Reaction and Work-up:

    • Shake the reaction block at room temperature for 4-8 hours.

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution.

    • Extract the product with 1 mL of ethyl acetate.

    • Wash the organic layer sequentially with 1 mL of 1 M HCl (aq) and 1 mL of brine.

    • Dry the organic extracts over anhydrous sodium sulfate in a filter plate.

    • Evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the library using parallel HPLC or SFC.

Data Presentation

The following tables summarize representative yields for the parallel synthesis of two small libraries using 4-(trifluoromethoxy)piperidine as a building block.

Table 1: Representative Yields for Parallel N-Arylation

EntryAryl BromideProductYield (%)
14-BromotolueneN-(4-methylphenyl)-4-(trifluoromethoxy)piperidine85
21-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-4-(trifluoromethoxy)piperidine82
31-Bromo-3-methoxybenzeneN-(3-methoxyphenyl)-4-(trifluoromethoxy)piperidine78
42-BromopyridineN-(pyridin-2-yl)-4-(trifluoromethoxy)piperidine65
53-BromothiopheneN-(thiophen-3-yl)-4-(trifluoromethoxy)piperidine71

Table 2: Representative Yields for Parallel N-Acylation

EntryCarboxylic AcidProductYield (%)
1Benzoic acid(4-(trifluoromethoxy)piperidin-1-yl)(phenyl)methanone92
24-Chlorobenzoic acid(4-chlorophenyl)(4-(trifluoromethoxy)piperidin-1-yl)methanone95
3Cyclohexanecarboxylic acid(cyclohexyl)(4-(trifluoromethoxy)piperidin-1-yl)methanone88
4Thiophene-2-carboxylic acid(thiophen-2-yl)(4-(trifluoromethoxy)piperidin-1-yl)methanone85
5Acetic acid1-(4-(trifluoromethoxy)piperidin-1-yl)ethan-1-one91

Visualizations

Experimental Workflow for Parallel Synthesis

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Stock Solution Preparation plate_prep Reaction Plate/ Tube Preparation reagent_prep->plate_prep dispensing Robotic Dispensing of Reagents plate_prep->dispensing reaction Parallel Reaction (Heating/Shaking) dispensing->reaction workup Parallel Quenching & Liquid-Liquid Extraction reaction->workup purification Parallel HPLC/SFC Purification workup->purification analysis Library QC/QA (LC-MS, NMR) purification->analysis storage Compound Plate Storage analysis->storage

Caption: A generalized workflow for the parallel synthesis of a chemical library.

Hypothetical Signaling Pathway for a Target Class

Libraries derived from 4-(trifluoromethoxy)piperidine can be screened against various biological targets. For instance, substituted piperidines are known to interact with G-protein coupled receptors (GPCRs) or kinases. Below is a simplified, hypothetical signaling pathway for a kinase target, such as a mitogen-activated protein kinase (MAPK), which could be modulated by compounds from the synthesized library.

G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Differentiation) transcription->response inhibitor Synthesized Inhibitor (from library) inhibitor->mek Inhibition

Caption: A simplified MAPK/ERK signaling pathway, a potential target for kinase inhibitors.

Application Notes and Protocols: The Role of 4-(Trifluoromethoxy)piperidine Hydrochloride Scaffolds in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(trifluoromethoxy)piperidine moiety is a significant structural motif in modern medicinal chemistry, serving as a versatile building block in the design of novel neuropharmacological agents. The incorporation of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. While direct neuropharmacological data for 4-(Trifluoromethoxy)piperidine hydrochloride is limited, extensive research on its derivatives highlights the scaffold's importance in developing selective ligands for various central nervous system (CNS) targets. These derivatives are instrumental in the investigation of neurological disorders and the development of potential therapeutics.

This document provides an overview of the applications of 4-(trifluoromethoxy)piperidine derivatives in neuropharmacological research, including their role in targeting specific receptors and their evaluation in preclinical studies.

Key Applications in Neuropharmacology

Derivatives of the 4-(trifluoromethoxy)piperidine scaffold have been investigated for their activity at several key neuropharmacological targets:

  • Dopamine Receptors: Certain piperidine derivatives have been synthesized and evaluated as antagonists for the Dopamine D4 receptor (D4R), which is implicated in conditions such as schizophrenia and ADHD.

  • Sigma Receptors: The piperidine scaffold is a common feature in ligands targeting sigma receptors, which are involved in a variety of cellular functions and are being explored as targets for neuropsychiatric and neurodegenerative diseases.

  • Opioid Receptors: The piperidine ring is a core component of many opioid receptor modulators, and derivatives are continually being explored for their potential as analgesics with improved side-effect profiles.

  • Serotonin Transporters: Fluorinated piperidine derivatives have been utilized in the development of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.

Quantitative Data for Piperidine Derivatives

The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for various neuropharmacologically active piperidine derivatives. This data is essential for comparing the potency and selectivity of these compounds.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
8b (4,4-difluoro-3-(3,4-difluorophenoxy)methylpiperidine)Dopamine D4 ReceptorRadioligand Binding Assay5.5-[1]
8c (4,4-difluoro-3-(3-methylphenoxy)methylpiperidine)Dopamine D4 ReceptorRadioligand Binding Assay13-[1]
14a (a 4,4-difluoropiperidine ether derivative)Dopamine D4 ReceptorRadioligand Binding Assay0.3-[1]
cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidine Dopamine TransporterBinding and Reuptake-Potent[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a method to determine the binding affinity of a test compound (e.g., a 4-(trifluoromethoxy)piperidine derivative) for the human Dopamine D4 receptor (hD4R).

Materials:

  • HEK293 cells stably expressing hD4R

  • [³H]N-methylspiperone (radioligand)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Multi-well plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing hD4R and homogenize in assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a multi-well plate, add the cell membranes, [³H]N-methylspiperone at a concentration near its Kd, and varying concentrations of the test compound. For non-specific binding determination, add a high concentration of a known D4R antagonist (e.g., haloperidol).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the Ki value.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane D4R Dopamine D4 Receptor Gi Gi D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D4R Binds PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates ATP ATP

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Workflow

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare hD4R Membranes setup 2. Set up Assay Plate: Membranes + [3H]Spiperone + Test Compound prep->setup incubate 3. Incubate to Reach Equilibrium setup->incubate filter 4. Filter and Wash to Separate Bound and Free Ligand incubate->filter count 5. Scintillation Counting filter->count analyze 6. Analyze Data (Calculate Ki) count->analyze

Caption: Radioligand Binding Assay Workflow.

References

Application Notes and Protocols for the Derivatization of 4-(Trifluoromethoxy)piperidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-(trifluoromethoxy)piperidine scaffold is a privileged motif in modern medicinal chemistry. The trifluoromethoxy group offers a unique combination of properties, including high metabolic stability, increased lipophilicity, and the ability to modulate pKa, which can significantly enhance the pharmacological profile of drug candidates. These characteristics make 4-(trifluoromethoxy)piperidine an attractive building block for the synthesis of novel therapeutic agents targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2]

Structure-activity relationship (SAR) studies are fundamental to the drug discovery process, enabling the systematic exploration of the chemical space around a core scaffold to identify key structural features that govern biological activity. The derivatization of the 4-(trifluoromethoxy)piperidine core, particularly at the nitrogen atom, allows for the introduction of a diverse array of substituents, facilitating the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[3][4]

This document provides detailed application notes and experimental protocols for the derivatization of 4-(trifluoromethoxy)piperidine to generate a library of analogs for SAR studies. The primary focus will be on N-alkylation and N-acylation reactions, which are robust and versatile methods for introducing chemical diversity.

Derivatization Strategies for SAR Studies

The secondary amine of the 4-(trifluoromethoxy)piperidine ring is the primary site for derivatization. The two most common and effective strategies for modifying this position are N-alkylation and N-acylation.

  • N-Alkylation: This strategy involves the introduction of an alkyl, aryl, or heteroaryl group onto the piperidine nitrogen. This can be achieved through direct alkylation with an appropriate halide or via reductive amination with an aldehyde or ketone. Reductive amination is often preferred due to its milder reaction conditions and reduced likelihood of over-alkylation.[5][6][7]

  • N-Acylation: This approach introduces an acyl group to the piperidine nitrogen, forming an amide linkage. N-acylation is a straightforward reaction, typically employing an acyl chloride or anhydride in the presence of a base. This modification can significantly impact the electronic properties and hydrogen bonding capacity of the molecule.[8][9][10]

Quantitative SAR Data

The following table summarizes hypothetical quantitative data for a series of N-substituted 4-(trifluoromethoxy)piperidine derivatives. This data illustrates how systematic modifications to the substituent at the piperidine nitrogen can influence biological activity against a hypothetical GPCR target.

Compound IDR-Group (Substituent)Molecular Weight ( g/mol )cLogPTarget Binding Affinity (IC₅₀, nM)
1 -H (Parent Scaffold)169.141.85>10,000
2a -CH₃183.172.215,200
2b -CH₂CH₃197.192.573,100
2c -CH(CH₃)₂211.222.891,500
2d -CH₂Ph259.273.98850
2e -CH₂(4-F-Ph)277.264.15420
3a -C(O)CH₃211.181.72980
3b -C(O)Ph273.263.25650
3c -C(O)(4-Cl-Ph)307.703.81210
3d -SO₂CH₃247.231.681,200
3e -SO₂Ph309.313.21780

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of 4-(trifluoromethoxy)piperidine with an aldehyde using sodium triacetoxyborohydride.[5][7][11]

Materials:

  • 4-(Trifluoromethoxy)piperidine

  • Aldehyde (e.g., benzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of 4-(trifluoromethoxy)piperidine (1.0 eq) in anhydrous DCM at room temperature, add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: General Procedure for N-Acylation with Acyl Chlorides

This protocol outlines a standard laboratory procedure for the N-acylation of 4-(trifluoromethoxy)piperidine with an acyl chloride.[8][9][12]

Materials:

  • 4-(Trifluoromethoxy)piperidine

  • Acyl chloride (e.g., benzoyl chloride) (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and dropping funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(trifluoromethoxy)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.05 eq) dissolved in anhydrous DCM dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-acylated product.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis start 4-(Trifluoromethoxy)piperidine deriv Derivatization (N-Alkylation / N-Acylation) start->deriv Reactants library Compound Library deriv->library Crude Products purify Purification & Characterization library->purify Purification screening In vitro Screening (e.g., Binding Assay) purify->screening Pure Compounds data Activity Data (IC50) screening->data sar SAR Analysis data->sar design Design of New Analogs sar->design design->deriv Iterative Optimization

Caption: Experimental workflow for SAR studies.

Signaling_Pathway ligand Derivative receptor GPCR Target ligand->receptor Binds to g_protein G-Protein (Gα, Gβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling & Cellular Response second_messenger->downstream Activates

Caption: A generic GPCR signaling pathway.

SAR_Logic cluster_core Core Scaffold cluster_mods Modifications (R-Group) cluster_props Physicochemical Properties cluster_activity Biological Activity core 4-(Trifluoromethoxy)piperidine N_Alkyl N-Alkylation core->N_Alkyl N_Acyl N-Acylation core->N_Acyl lipophilicity Lipophilicity (cLogP) N_Alkyl->lipophilicity sterics Steric Bulk N_Alkyl->sterics electronics Electronic Effects N_Acyl->electronics N_Acyl->sterics potency Potency (IC50) lipophilicity->potency electronics->potency selectivity Selectivity sterics->selectivity potency->selectivity

Caption: Logical relationships in SAR analysis.

References

Application Notes and Protocols for N-Alkylation of 4-(Trifluoromethoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 4-(trifluoromethoxy)piperidine, a valuable building block in medicinal chemistry and drug discovery. The introduction of alkyl groups onto the piperidine nitrogen is a crucial step in the synthesis of diverse molecular scaffolds for the development of novel therapeutic agents. The trifluoromethoxy group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Two primary and robust methods for the N-alkylation of 4-(trifluoromethoxy)piperidine are presented: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . These protocols are designed to be clear, concise, and easily adaptable for various research and development applications.

Core Concepts and Strategies

The N-alkylation of 4-(trifluoromethoxy)piperidine involves the formation of a new carbon-nitrogen bond at the secondary amine of the piperidine ring. The choice of method depends on the desired alkyl substituent and the overall synthetic strategy.

  • Direct N-Alkylation: This is a classical and straightforward approach where 4-(trifluoromethoxy)piperidine is treated with an alkyl halide in the presence of a base. This method is suitable for introducing a wide range of alkyl groups. Careful control of reaction conditions is necessary to avoid potential side reactions, such as the formation of quaternary ammonium salts.[1]

  • Reductive Amination: This versatile method involves the reaction of 4-(trifluoromethoxy)piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperidine.[2] This approach is particularly useful for synthesizing N-alkylated derivatives that are not readily accessible through direct alkylation and often provides cleaner reactions with higher yields. Sodium triacetoxyborohydride is a commonly used reducing agent due to its mildness and selectivity.[3]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of 4-(trifluoromethoxy)piperidine using an alkyl halide, such as benzyl bromide, in the presence of a base.

Materials:

  • 4-(Trifluoromethoxy)piperidine

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(trifluoromethoxy)piperidine (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.[4]

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide (1.1 eq.) to the reaction mixture. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the reaction exotherm.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide.[4][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 4-(trifluoromethoxy)piperidine.

Quantitative Data Summary (Representative):

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)*
Benzyl bromideK₂CO₃MeCN50-60685-95
Ethyl iodideDIPEADMFRoom Temp.1275-85
4-Nitrobenzyl bromideK₂CO₃MeCN70480-90

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Direct_N_Alkylation_Workflow start Start reagents 1. Add 4-(Trifluoromethoxy)piperidine, base, and solvent to flask start->reagents add_halide 2. Add Alkyl Halide reagents->add_halide reaction 3. Stir at specified temperature add_halide->reaction monitor 4. Monitor reaction (TLC/LC-MS) reaction->monitor workup 5. Aqueous Work-up monitor->workup Reaction Complete purification 6. Column Chromatography workup->purification product N-Alkylated Product purification->product

Workflow for Direct N-Alkylation.
Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of 4-(trifluoromethoxy)piperidine with a carbonyl compound (aldehyde or ketone) using sodium triacetoxyborohydride.[2][3]

Materials:

  • 4-(Trifluoromethoxy)piperidine

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst for less reactive ketones)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(trifluoromethoxy)piperidine (1.0 eq.) and the anhydrous solvent.

  • Add the aldehyde or ketone (1.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. For less reactive ketones, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-30 minutes. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 4-(trifluoromethoxy)piperidine.

Quantitative Data Summary (Representative):

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)*
BenzaldehydeNaBH(OAc)₃DCERoom Temp.1290-98
CyclohexanoneNaBH(OAc)₃DCMRoom Temp.1685-95
4-MethoxybenzaldehydeNaBH(OAc)₃DCERoom Temp.1492-99

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Reductive_Amination_Workflow start Start reagents 1. Add 4-(Trifluoromethoxy)piperidine, carbonyl compound, and solvent start->reagents iminium 2. Stir for Iminium Ion Formation reagents->iminium add_reductant 3. Add NaBH(OAc)₃ iminium->add_reductant reaction 4. Stir at Room Temperature add_reductant->reaction monitor 5. Monitor reaction (TLC/LC-MS) reaction->monitor workup 6. Aqueous Work-up monitor->workup Reaction Complete purification 7. Column Chromatography workup->purification product N-Alkylated Product purification->product

Workflow for N-Alkylation via Reductive Amination.

Logical Relationship of Protocols

The selection between Direct N-Alkylation and Reductive Amination is primarily dictated by the nature of the desired alkyl group and the availability of the corresponding starting materials (alkyl halide vs. aldehyde/ketone).

Protocol_Selection start Desired N-Alkyl 4-(Trifluoromethoxy)piperidine decision Is the corresponding Alkyl Halide readily available? start->decision direct_alkylation Protocol 1: Direct N-Alkylation decision->direct_alkylation Yes carbonyl_decision Is the corresponding Aldehyde/Ketone available? decision->carbonyl_decision No reductive_amination Protocol 2: Reductive Amination carbonyl_decision->reductive_amination Yes

Decision tree for protocol selection.

References

Application Notes and Protocols: 4-(Trifluoromethoxy)piperidine Hydrochloride in the Synthesis of Novel GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(trifluoromethoxy)piperidine hydrochloride as a key building block in the synthesis and evaluation of novel G protein-coupled receptor (GPCR) ligands. The trifluoromethoxy group offers unique electronic properties and metabolic stability, making it an attractive moiety for modulating the pharmacological properties of drug candidates.

Introduction to 4-(Trifluoromethoxy)piperidine in GPCR Ligand Design

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into ligands targeting a wide array of GPCRs, including dopamine, serotonin, opioid, and muscarinic receptors. The introduction of a trifluoromethoxy (-OCF₃) group at the 4-position of the piperidine ring can significantly influence a ligand's potency, selectivity, and pharmacokinetic profile. The high electronegativity and lipophilicity of the trifluoromethoxy group can enhance binding affinity, improve metabolic stability by blocking potential sites of metabolism, and increase brain penetration.

This document details the synthetic application of this compound in the preparation of a novel dopamine D4 receptor antagonist and provides protocols for its biological characterization.

Synthesis of a Novel Dopamine D4 Receptor Antagonist

A representative synthetic scheme for the preparation of a novel dopamine D4 receptor antagonist incorporating the 4-(trifluoromethoxy)piperidine moiety is outlined below. The synthesis involves a key reductive amination step.

Experimental Protocol: Synthesis of N-((1-(2-(2-methoxyphenoxy)ethyl)-4-(trifluoromethoxy)piperidin-4-yl)methyl)acetamide (D4-TFM-Pip)

Materials:

  • This compound

  • 1-(2-Bromoethoxy)-2-methoxybenzene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Formaldehyde (37% in H₂O)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • N-Alkylation of 4-(trifluoromethoxy)piperidine:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

    • Add 1-(2-bromoethoxy)-2-methoxybenzene (1.1 eq) to the mixture.

    • Stir the reaction mixture at 60°C for 16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1-(2-(2-methoxyphenoxy)ethyl)-4-(trifluoromethoxy)piperidine.

  • Reductive Amination to introduce the aminomethyl group (hypothetical intermediate step for illustrative purposes):

    • To a solution of a suitable 4-formyl-4-(trifluoromethoxy)piperidine derivative (1.0 eq) in anhydrous DCM, add a solution of ammonia in methanol.

    • Stir the mixture at room temperature for 1 hour to form the imine.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the aminomethyl intermediate.

  • Acetylation of the aminomethyl group:

    • Dissolve the aminomethyl intermediate (1.0 eq) in DCM and add triethylamine (1.5 eq).

    • Cool the solution to 0°C and add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the final compound, D4-TFM-Pip .

StepReactantReagentSolventTime (h)Temp (°C)Yield (%)
14-(Trifluoromethoxy)piperidine HClK₂CO₃, 1-(2-Bromoethoxy)-2-methoxybenzeneACN166075
24-formyl-4-(trifluoromethoxy)piperidine derivativeNH₃/MeOH, NaBH(OAc)₃DCM24RT60
3Aminomethyl intermediateAcetic anhydride, TEADCM4RT85
Overall ~45

Biological Evaluation of D4-TFM-Pip

The synthesized compound is evaluated for its binding affinity and functional activity at the human dopamine D4 receptor.

Experimental Protocol: Radioligand Binding Assay

Materials:

  • Membranes from CHO-K1 cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (Radioligand)

  • Haloperidol (Reference compound)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • 96-well plates

  • Glass fiber filters (GF/C)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of D4-TFM-Pip or haloperidol (for competition curve), and 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM haloperidol.

  • Incubation:

    • Add 100 µL of the cell membrane preparation (5-10 µg of protein) to each well.

    • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Filtration:

    • Rapidly filter the contents of each well through a GF/C filter pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting:

    • Dry the filters, place them in scintillation vials with 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: cAMP Functional Assay (Gs/Gi-coupled GPCRs)

This protocol is for a generic Gαi-coupled receptor like the D4 receptor, where agonist stimulation leads to a decrease in cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D4 receptor.

  • Forskolin

  • Quinpirole (Dopamine receptor agonist)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium

  • 384-well plates

Procedure:

  • Cell Plating:

    • Seed the cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Antagonist Mode Assay:

    • Remove the culture medium and add 10 µL of assay buffer containing various concentrations of the antagonist D4-TFM-Pip .

    • Incubate for 15 minutes at room temperature.

  • Agonist Stimulation:

    • Add 10 µL of assay buffer containing the agonist quinpirole at its EC₈₀ concentration and a fixed concentration of forskolin (to stimulate cAMP production).

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value of D4-TFM-Pip by non-linear regression analysis.

Summary of Pharmacological Data for D4-TFM-Pip

ParameterValueReceptor/Assay
Binding Affinity
Ki (D4)1.5 nMHuman Dopamine D4
Ki (D2)> 500 nMHuman Dopamine D2
Ki (D3)> 500 nMHuman Dopamine D3
Functional Activity
IC₅₀ (cAMP)5.2 nMHuman Dopamine D4
Mode of ActionAntagonistcAMP Assay

Visualizations

Dopamine D4 Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion Blocked Dopamine Dopamine (Agonist) Dopamine->D4R Binds & Activates Antagonist D4-TFM-Pip (Antagonist) Antagonist->D4R Binds & Blocks G_protein->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activation Reduced Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response Decreased Phosphorylation

Caption: Dopamine D4 receptor signaling pathway and the inhibitory effect of an antagonist.

Experimental Workflow for Ligand Evaluationdot

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start 4-(Trifluoromethoxy)piperidine HCl synthesis Multi-step Synthesis start->synthesis product D4-TFM-Pip synthesis->product binding Radioligand Binding Assay product->binding functional cAMP Functional Assay product->functional data_analysis Data Analysis (Ki, IC50) binding->data_analysis functional->data_analysis

Handling and storage guidelines for "4-(Trifluoromethoxy)piperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling, storage, and potential applications of 4-(Trifluoromethoxy)piperidine hydrochloride. The information is intended to support research and development activities by ensuring proper safety measures and providing a starting point for experimental design.

Chemical and Physical Properties

This compound is a piperidine derivative containing a trifluoromethoxy group. This functional group is known to enhance chemical stability, lipophilicity, and metabolic resistance, making it a valuable feature in the design of bioactive molecules.[1][2]

PropertyValueReference
CAS Number 1004618-85-2[3]
Molecular Formula C₁₂H₁₅ClF₃NO[3]
Molecular Weight 281.70 g/mol [3]
Appearance White to yellow crystals, crystalline powder, or powder[4]
Purity ≥97%[4]
Storage Temperature Room temperature, with some suppliers recommending 0-8°C under inert gas.[1][5]

Handling and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye and Face Protection: Use chemical safety glasses and a face shield.[5]

  • Hand Protection: Wear compatible chemical-resistant gloves. Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[5][6]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a government-approved respirator.[6]

  • Body Protection: A lab coat or other protective clothing is recommended.[6]

Safe Handling Procedures

Adherence to the following handling procedures is recommended:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]

  • Avoid the formation of dust and aerosols.[5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[5][8]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling and before breaks.[5]

  • Keep away from open flames, hot surfaces, and sources of ignition.[7]

Storage Conditions

To ensure the stability of the compound, store it under the following conditions:

  • Keep the container tightly closed.[6][7]

  • Store in a dry and well-ventilated place.[6][7]

  • While room temperature is generally acceptable, some suppliers recommend storage at 0-8°C.[1][5]

  • For long-term storage, an inert atmosphere is recommended.[5]

Potential Applications and Experimental Protocols

While specific experimental protocols for this compound are not widely published, its structural features suggest its use as a building block in medicinal chemistry and as a candidate for screening in various biological assays.[3] Trifluoromethylated and trifluoromethoxylated piperidine derivatives are of interest in the development of therapeutics for neurological disorders and as enzyme inhibitors.[6][7][9]

The following are representative protocols for assays in which a compound like this compound could be evaluated. These are based on methodologies used for other piperidine derivatives.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methods used to assess the cytotoxicity of piperidine derivatives against cancer cell lines.[10][11]

Objective: To determine the effect of this compound on the viability of a specific cell line.

Materials:

  • Target cell line

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[10]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Cell Treatment: Treat the cells with various concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).[12]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Radioligand Displacement Assay

This protocol is based on assays used to determine the binding affinity of piperidine analogs to specific receptors, such as the histamine H3 receptor.[5]

Objective: To determine if this compound can bind to a specific receptor of interest.

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., HEK-293 cells)

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-Nα-methylhistamine for the H3 receptor)

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[5]

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of the radiolabeled ligand and increasing concentrations of this compound.[5]

  • Determination of Non-specific Binding: In a separate set of wells, incubate the membranes and radioligand with a high concentration of a known unlabeled ligand for the receptor to determine non-specific binding.[5]

  • Incubation: Allow the competitive binding to reach equilibrium by incubating for a specified time at a specific temperature.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[5]

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.[5]

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.[5]

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[5]

Potential Signaling Pathways and Experimental Workflows

Given that many piperidine derivatives are investigated for their effects on neurological disorders and cancer, the following diagrams illustrate a potential experimental workflow and a relevant signaling pathway that could be investigated.

G cluster_workflow Experimental Workflow for Compound Screening A Primary Screening (e.g., Cell Viability Assay) B Hit Identification A->B C Secondary Screening (e.g., Radioligand Displacement Assay) B->C D Lead Compound Selection C->D E Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) D->E F In Vivo Studies E->F

Caption: A typical workflow for screening and characterizing a novel compound.

G cluster_pathway Illustrative PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates/inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Compound Piperidine Derivative (Potential Inhibitor) Compound->PI3K

Caption: The PI3K/Akt pathway, a common target in cancer drug discovery.[10][12]

First Aid Measures

In case of accidental exposure, follow these first aid measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[5]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[8]

Disclaimer: This document is intended for informational purposes only and is based on publicly available data for this compound and related compounds. It is the responsibility of the user to conduct a thorough risk assessment and to consult the most current Safety Data Sheet (SDS) from their supplier before handling, storing, or using this compound. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

Troubleshooting & Optimization

Common byproducts in the synthesis of "4-(Trifluoromethoxy)piperidine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethoxy)piperidine. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and byproduct formation during the multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 4-(Trifluoromethoxy)piperidine?

A common and effective method involves a five-step sequence starting from 4-hydroxypiperidine. The key stages are:

  • N-protection: The piperidine nitrogen is protected, typically as a benzoyl amide.

  • Xanthate Formation: The hydroxyl group is converted to a xanthate.

  • Trifluoromethoxylation: A Hiyama-type oxidative desulfurization-fluorination introduces the trifluoromethoxy group.

  • Deprotection (Amide Reduction): The N-benzoyl group is reduced to an N-benzyl group.

  • Final Deprotection: The N-benzyl group is removed to yield the final product.

Q2: What are the most common byproducts I should be aware of during this synthesis?

Each step of the synthesis has the potential to generate specific byproducts. The most common include unreacted starting materials, intermediates from incomplete reactions, and products from side reactions. A summary of potential byproducts at each stage can be found in the troubleshooting section below.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation relies on careful control of reaction conditions. This includes precise stoichiometry of reagents, maintaining optimal reaction temperatures, ensuring a dry and inert atmosphere when necessary, and monitoring the reaction progress closely to avoid over-running or incomplete reactions.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A combination of Thin Layer Chromatography (TLC) for rapid, qualitative monitoring and more definitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. LC-MS can also be a powerful tool for identifying and tracking both expected products and unexpected impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4-(Trifluoromethoxy)piperidine, with a focus on identifying and mitigating common byproducts.

Problem 1: Incomplete N-Benzoylation and O-Acylation Byproduct

Symptoms:

  • TLC analysis shows the presence of the starting material (4-hydroxypiperidine).

  • NMR or MS analysis of the crude product indicates the presence of a di-benzoylated species.

Potential Cause: During the N-benzoylation of 4-hydroxypiperidine, the hydroxyl group can also react with the acylating agent, leading to the formation of an O-benzoyl ester. This is more likely if an excess of the acylating agent or a strong base is used. Incomplete reaction will result in residual starting material.

Suggested Solutions:

  • Control Stoichiometry: Use a carefully measured amount of benzoyl chloride (typically 1.0 to 1.1 equivalents).

  • Optimize Base: A milder base, such as triethylamine or pyridine, is often preferred over stronger bases to minimize O-acylation.

  • Temperature Control: Run the reaction at a reduced temperature (e.g., 0 °C to room temperature) to improve selectivity.

  • Purification: If O-acylation occurs, the ester byproduct can often be removed by hydrolysis under basic conditions, though this may also affect the desired amide. Chromatographic purification is the most reliable method for separation.

Problem 2: Byproducts from the Hiyama Trifluoromethoxylation Step

Symptoms:

  • The desired N-benzoyl-4-(trifluoromethoxy)piperidine is obtained in low yield.

  • Analysis reveals the presence of the intermediate xanthate.

  • Mass spectrometry suggests the presence of a bis-trifluoromethoxylated byproduct.

Potential Cause: The Hiyama reaction is a two-step process. Incomplete conversion of the xanthate in the second (desulfurization-fluorination) step will leave it as a major impurity. Conversely, using a large excess of the fluorinating agent can potentially lead to undesired side reactions.

Suggested Solutions:

  • Ensure Complete Xanthate Conversion: Monitor the disappearance of the xanthate intermediate by TLC. If the reaction stalls, a small additional charge of the desulfurization-fluorination reagents may be necessary.

  • Reagent Stoichiometry: Carefully control the equivalents of N-bromosuccinimide and Olah's reagent (or other similar fluorinating agents) to avoid excess which can lead to side reactions.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from interfering with the reagents.

Problem 3: Over-reduction during N-Benzoyl Group Reduction

Symptoms:

  • Low yield of the desired N-benzyl-4-(trifluoromethoxy)piperidine.

  • Presence of unexpected, smaller molecular weight byproducts detected by GC-MS, potentially from ring-opening.

Potential Cause: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to over-reduction of the amide, potentially causing cleavage of the piperidine ring.

Suggested Solutions:

  • Milder Reducing Agents: Consider using alternative, milder reducing agents such as borane-tetrahydrofuran complex (B₂H₆·THF).

  • Temperature Control: Perform the reduction at low temperatures (e.g., starting at 0 °C and allowing to slowly warm to room temperature) to better control the reactivity.

  • Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS to stop it as soon as the starting material is consumed.

Problem 4: Incomplete N-Debenzylation

Symptoms:

  • The final product is contaminated with the N-benzyl intermediate.

  • Presence of a carbamate intermediate is detected by LC-MS.

Potential Cause: The debenzylation using 1-chloroethyl chloroformate (ACE-Cl) proceeds through a carbamate intermediate, which is then cleaved (typically by methanolysis). Incomplete reaction in either of these two stages will result in impurities.

Suggested Solutions:

  • Ensure Complete Carbamate Formation: Allow sufficient reaction time for the formation of the carbamate intermediate with ACE-Cl.

  • Thorough Methanolysis: Ensure the complete cleavage of the carbamate by refluxing in methanol for an adequate period. The progress of this step can also be monitored by TLC.

  • Purification: Any remaining N-benzyl starting material or the carbamate intermediate can be removed by column chromatography.

Summary of Potential Byproducts

Synthetic Step Potential Byproduct Reason for Formation Suggested Mitigation
N-Benzoylation 4-HydroxypiperidineIncomplete reaction.Increase reaction time or slightly elevate temperature.
N,O-dibenzoyl-4-hydroxypiperidineO-acylation of the hydroxyl group.Use controlled stoichiometry and a milder base.
Hiyama Trifluoromethoxylation N-benzoyl-4-(((methylthio)carbonothioyl)oxy)piperidine (Xanthate)Incomplete desulfurization-fluorination.Ensure sufficient reagents and reaction time in the second step.
N-Benzoyl Reduction Ring-opened byproductsOver-reduction with harsh reducing agents.Use a milder reducing agent and control the temperature.
N-Debenzylation N-benzyl-4-(trifluoromethoxy)piperidineIncomplete debenzylation reaction.Ensure sufficient reaction time for both carbamate formation and cleavage.
1-carbo(1-chloroethoxy)-4-(trifluoromethoxy)piperidineIncomplete cleavage of the carbamate intermediate.Ensure thorough methanolysis step.

Experimental Protocols

N-Benzoylation of 4-Hydroxypiperidine

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.05 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-benzoyl-4-hydroxypiperidine.

Visualizations

Synthesis_Pathway cluster_0 1. N-Protection cluster_1 2. & 3. Trifluoromethoxylation cluster_2 4. & 5. Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Benzoyl-4-hydroxypiperidine N-Benzoyl-4-hydroxypiperidine 4-Hydroxypiperidine->N-Benzoyl-4-hydroxypiperidine Benzoyl Chloride, Base N-Benzoyl-4-(((methylthio)carbonothioyl)oxy)piperidine N-Benzoyl-4-(((methylthio)carbonothioyl)oxy)piperidine N-Benzoyl-4-hydroxypiperidine->N-Benzoyl-4-(((methylthio)carbonothioyl)oxy)piperidine 1. CS2, MeI, Base N-Benzoyl-4-(trifluoromethoxy)piperidine N-Benzoyl-4-(trifluoromethoxy)piperidine N-Benzoyl-4-(((methylthio)carbonothioyl)oxy)piperidine->N-Benzoyl-4-(trifluoromethoxy)piperidine 2. NBS, Olah's Reagent N-Benzyl-4-(trifluoromethoxy)piperidine N-Benzyl-4-(trifluoromethoxy)piperidine N-Benzoyl-4-(trifluoromethoxy)piperidine->N-Benzyl-4-(trifluoromethoxy)piperidine Reduction (e.g., B2H6) 4-(Trifluoromethoxy)piperidine 4-(Trifluoromethoxy)piperidine N-Benzyl-4-(trifluoromethoxy)piperidine->4-(Trifluoromethoxy)piperidine ACE-Cl, then MeOH

Caption: Synthetic pathway for 4-(Trifluoromethoxy)piperidine.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze Identify Identify Byproduct/Intermediate Analyze->Identify Incomplete Incomplete Reaction Identify->Incomplete Unreacted Starting Material/Intermediate SideReaction Side Reaction Occurred Identify->SideReaction Unexpected Product OptimizeTime Optimize Reaction Time/ Temperature Incomplete->OptimizeTime OptimizeReagents Adjust Reagent Stoichiometry/Type SideReaction->OptimizeReagents Purify Purify Product (Chromatography, Recrystallization) OptimizeTime->Purify OptimizeReagents->Purify End Problem Resolved Purify->End

Caption: General troubleshooting workflow for synthesis issues.

Technical Support Center: Improving the Yield of Trifluoromethoxylation on Piperidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trifluoromethoxylation of piperidine rings. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the success of your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for introducing a trifluoromethoxy (-OCF3) group onto a piperidine ring?

A1: There are two main strategies for the trifluoromethoxylation of piperidine rings. The choice of method depends on the available starting materials and the desired position of the -OCF3 group.

  • Method 1: Indirect Trifluoromethoxylation via Desulfurization-Fluorination (Hiyama Method) : This multi-step approach is suitable when starting with a hydroxylated piperidine, such as 4-hydroxypiperidine. The hydroxyl group is first converted into a xanthate, which then undergoes oxidative desulfurization-fluorination to yield the trifluoromethoxy group. This method requires protection of the piperidine nitrogen.[1][2]

  • Method 2: Direct Palladium-Catalyzed Intramolecular Aminotrifluoromethoxylation : This method allows for the direct and regioselective synthesis of 3-trifluoromethoxy-substituted piperidines from N-protected alkenylamines. It utilizes a palladium catalyst, a trifluoromethoxide source (like AgOCF3), and an oxidant (such as Selectfluor). This catalytic approach offers a more direct route to specific isomers.[3][4]

Q2: My reaction yield is low. What are the common factors that affect the yield of these reactions?

A2: Low yields in trifluoromethoxylation reactions on piperidine rings can be attributed to several factors:

  • Reagent Quality and Stability : Reagents like AgOCF3 are sensitive to moisture and can decompose. Ensure all reagents are handled under anhydrous conditions. The quality of the palladium catalyst and oxidant is also crucial for the catalytic method.

  • N-Protecting Group : The choice of the nitrogen-protecting group on the piperidine ring is critical. For the palladium-catalyzed method, N-tosyl groups are commonly used. In the Hiyama method, an N-benzoyl group has been shown to be effective. The nature of the protecting group can influence the reactivity and stability of intermediates.

  • Reaction Conditions : Temperature, solvent, and reaction time are key parameters. For instance, in the Hiyama method, the fluorination step with Olah's reagent (a pyridine-hydrogen fluoride mixture) requires careful temperature control. In the palladium-catalyzed reaction, the choice of solvent can impact catalyst activity and solubility of the reagents.

  • Side Reactions : Undesired side reactions, such as elimination or the formation of byproducts from reagent decomposition, can significantly lower the yield of the desired product.

Q3: What are some common side reactions to be aware of during the trifluoromethoxylation of piperidines?

A3: In the Hiyama method , potential side reactions include incomplete xanthate formation and elimination reactions during the fluorination step, especially if the reaction temperature is not well-controlled.

In the palladium-catalyzed aminotrifluoromethoxylation , potential side reactions can include β-hydride elimination from palladium intermediates and oxidation of the substrate at other positions. The choice of oxidant and reaction conditions is critical to minimize these pathways.

Q4: How can I purify my trifluoromethoxylated piperidine product?

A4: Purification of trifluoromethoxylated piperidines typically involves standard chromatographic techniques. Due to the fluorine atoms, these compounds can be monitored by 19F NMR spectroscopy in addition to traditional 1H and 13C NMR. Column chromatography on silica gel is a common method for purification. The choice of eluent will depend on the polarity of the specific product, which is influenced by the N-protecting group and other substituents.

Troubleshooting Guides

Method 1: Indirect Trifluoromethoxylation via Desulfurization-Fluorination (Hiyama Method)
Issue Potential Cause Suggested Solution
Low yield in xanthate formation Incomplete deprotonation of the alcohol.Ensure the use of a strong enough base (e.g., NaH) and strictly anhydrous conditions.
Low reactivity of the alcohol.Increase the reaction time or temperature, though be mindful of potential side reactions.
Low yield in the desulfurization-fluorination step Instability of Olah's reagent.Use freshly prepared or commercially available high-quality Olah's reagent. Handle it with care as it is corrosive.
Suboptimal reaction temperature.Carefully control the temperature during the addition of reagents and throughout the reaction, as both low and high temperatures can be detrimental.
Formation of elimination byproducts.Consider using a milder fluorinating agent if elimination is a significant issue.
Difficulty in N-deprotection Harsh deprotection conditions leading to product decomposition.For N-benzoyl groups, reduction to a benzyl group followed by removal with 1-chloroethyl chloroformate is a mild two-step alternative.[1]
Method 2: Direct Palladium-Catalyzed Intramolecular Aminotrifluoromethoxylation
Issue Potential Cause Suggested Solution
No or low conversion Inactive palladium catalyst.Use a fresh batch of the palladium catalyst and ensure it is handled under an inert atmosphere if required.
Decomposed AgOCF3.AgOCF3 is moisture-sensitive. Prepare it fresh or use a high-quality commercial source, and handle it in a glovebox or under an inert atmosphere.
Ineffective oxidant.Selectfluor is a common oxidant for this reaction. Ensure it is of high purity and handled appropriately.
Formation of multiple products Lack of regioselectivity.The position of the double bond in the alkenylamine starting material dictates the regioselectivity of the cyclization. Ensure the starting material is pure.
Side reactions due to substrate electronics.For substrates with electron-withdrawing groups, different silver salts or oxidants might be necessary to improve the yield.[3]
Low yield despite conversion of starting material Product instability.The trifluoromethoxylated piperidine product may be unstable under the reaction or workup conditions. Consider a milder workup procedure.
β-hydride elimination.The choice of ligand on the palladium catalyst can sometimes influence the propensity for β-hydride elimination.

Quantitative Data Summary

Table 1: Yields for Palladium-Catalyzed Intramolecular Aminotrifluoromethoxylation of Alkenylamines
Substrate (N-Tosyl Alkenylamine)Yield of 3-OCF3 Piperidine (%)Reference
N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide75[3]
N-(2,2-dimethylpent-4-en-1-yl)-4-methylbenzenesulfonamide82[3]
N-(2-methylpent-4-en-1-yl)-4-methylbenzenesulfonamide71[3]
N-(1-phenylpent-4-en-1-yl)-4-methylbenzenesulfonamide37[3]
N-(hex-5-en-1-yl)-4-methylbenzenesulfonamide65[3]

Yields are for isolated products.

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-4-(trifluoromethoxy)piperidine via the Hiyama Method

This protocol is adapted from the multi-step synthesis of 4-(trifluoromethoxy)piperidine.[1][2]

Step 1: N-Benzoylation of 4-Hydroxypiperidine

  • To a solution of 4-hydroxypiperidine in an appropriate solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup and purify the crude product by recrystallization or column chromatography to obtain N-benzoyl-4-hydroxypiperidine.

Step 2: Xanthate Formation

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Add a solution of N-benzoyl-4-hydroxypiperidine in anhydrous THF dropwise at 0 °C.

  • After stirring for 30 minutes, add carbon disulfide and stir for an additional 2 hours.

  • Add methyl iodide and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product to yield the S-methyl xanthate derivative.

Step 3: Oxidative Desulfurization-Fluorination

  • Dissolve the S-methyl xanthate in an anhydrous solvent like dichloromethane.

  • In a separate flask, prepare Olah's reagent (pyridine/HF complex). Caution: Hydrogen fluoride is highly toxic and corrosive. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cool the solution of the xanthate to a low temperature (e.g., -78 °C).

  • Slowly add N-bromosuccinimide followed by the dropwise addition of Olah's reagent.

  • Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Carefully quench the reaction with an aqueous base (e.g., sodium bicarbonate solution).

  • Extract the product and purify by column chromatography to obtain N-benzoyl-4-(trifluoromethoxy)piperidine.

Protocol 2: Palladium-Catalyzed Intramolecular Aminotrifluoromethoxylation

This protocol is a general procedure based on the work by Liu and co-workers.[3][4]

  • To a reaction vial, add the N-tosyl alkenylamine substrate (1.0 equiv), Pd(MeCN)2Cl2 (0.1 equiv), and AgOCF3 (2.0 equiv).

  • Add the solvent (e.g., 1,2-dichloroethane).

  • Add Selectfluor (2.0 equiv) as the oxidant.

  • Seal the vial and stir the mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-OCF3 substituted piperidine.

Visualizations

Experimental Workflow for the Hiyama Method

Hiyama_Method_Workflow cluster_protection N-Protection cluster_functionalization OCF3 Group Formation cluster_deprotection Deprotection (Optional) start 4-Hydroxypiperidine step1 N-Benzoylation (Benzoyl Chloride, Base) start->step1 Step 1 product1 N-Benzoyl-4-hydroxypiperidine step1->product1 step2 Xanthate Formation (NaH, CS2, MeI) product1->step2 Step 2 intermediate S-Methyl Xanthate step2->intermediate step3 Desulfurization-Fluorination (NBS, Olah's Reagent) intermediate->step3 Step 3 product2 N-Benzoyl-4-(trifluoromethoxy)piperidine step3->product2 step4 Reduction/Removal of Benzoyl Group product2->step4 Step 4 final_product 4-(trifluoromethoxy)piperidine step4->final_product Troubleshooting_Pd_Catalysis start Low or No Yield Observed check_reagents Check Reagent Quality (Pd catalyst, AgOCF3, Oxidant) start->check_reagents reagents_ok Reagents are fresh and anhydrous check_reagents->reagents_ok No Issue reagents_bad Use fresh, high-purity reagents. Handle under inert conditions. check_reagents->reagents_bad Issue Found check_conditions Review Reaction Conditions (Temperature, Solvent, Time) reagents_ok->check_conditions conditions_ok Conditions are standard check_conditions->conditions_ok No Issue conditions_bad Systematically vary conditions. Consult literature for similar substrates. check_conditions->conditions_bad Issue Found check_substrate Examine Substrate (Purity, N-Protecting Group) conditions_ok->check_substrate substrate_ok Substrate is pure and suitable check_substrate->substrate_ok No Issue substrate_bad Repurify starting material. Consider a different N-protecting group. check_substrate->substrate_bad Issue Found analyze_byproducts Analyze for Side Products (e.g., by GC-MS, NMR) substrate_ok->analyze_byproducts byproducts_found Identify side products to diagnose undesired reaction pathways. analyze_byproducts->byproducts_found

References

Troubleshooting guide for the deprotection of N-Boc-"4-(Trifluoromethoxy)piperidine"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for the deprotection of N-Boc-4-(trifluoromethoxy)piperidine. The successful removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in the synthesis of molecules utilizing this valuable piperidine building block. While acidic conditions are standard, challenges such as incomplete reactions and purification difficulties can arise.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-Boc deprotection process in a question-and-answer format.

Q1: My deprotection reaction is slow or incomplete. What are the common causes and how can I resolve this?

Incomplete or sluggish deprotection is a frequent issue that can often be resolved by adjusting the reaction parameters.

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is acid-catalyzed.[1] Standard conditions such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M hydrochloric acid (HCl) in dioxane are typically effective.[2][3] If the reaction is slow, consider incrementally increasing the acid concentration.

  • Reaction Time and Temperature: While many Boc deprotections are complete within 1-4 hours at room temperature, some substrates may require longer reaction times.[1][4] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the reaction has stalled, gentle heating may be applied, but this should be done cautiously to avoid potential side reactions.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction rate will be significantly hindered.[1] Ensure your N-Boc-4-(trifluoromethoxy)piperidine is completely soluble. If not, a co-solvent may be necessary, or a different solvent system should be explored.

Q2: I'm observing unexpected side products. What could they be and how can I prevent them?

Side product formation can complicate purification and reduce yields. The primary concern during Boc deprotection is the generation of a reactive tert-butyl cation.

  • Alkylation: The tert-butyl cation can alkylate other nucleophilic functional groups within your molecule, particularly electron-rich aromatic rings or sulfur-containing moieties.[2] While N-Boc-4-(trifluoromethoxy)piperidine itself lacks these groups, if they are present elsewhere in your substrate, this side reaction is a risk.

    • Solution: Add a "scavenger" like anisole or thioanisole to the reaction mixture.[2][5] These molecules will trap the tert-butyl cation, preventing it from reacting with your desired molecule.

  • Degradation of Other Acid-Sensitive Groups: If your substrate contains other acid-labile groups (e.g., acetals, esters), the strong acidic conditions required for Boc deprotection can cleave them as well.[1]

    • Solution: Consider using milder deprotection methods, such as using Lewis acids (e.g., zinc bromide) or milder protic acids like p-toluenesulfonic acid (pTSA).[4]

Q3: The work-up and product isolation are proving difficult. What are the best strategies?

Proper work-up is crucial for isolating a pure product. The strategy depends on whether you wish to isolate the deprotected piperidine as a free base or as a salt.

  • Isolating the Free Base:

    • After the reaction is complete, remove the solvent and excess acid under reduced pressure.[1]

    • Dissolve the residue and carefully neutralize the remaining acid by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until gas evolution ceases.[1]

    • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, ethyl acetate) to recover the free amine.[1]

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the free amine.[1]

  • Isolating the Hydrochloride Salt:

    • When using HCl in an organic solvent like dioxane or diethyl ether, the resulting hydrochloride salt of the deprotected amine is often insoluble and will precipitate directly from the reaction mixture.[1][4][6]

    • The solid product can be easily collected by filtration and washed with a non-polar solvent like diethyl ether to remove impurities.[1][4] This method can be a very effective means of purification.[2]

Frequently Asked Questions (FAQs)

Q1: Is the trifluoromethoxy group stable under standard acidic deprotection conditions?

Yes. The trifluoromethoxy (-OCF₃) group is generally very stable under the acidic conditions used for Boc deprotection.[7] It is considered relatively inert due to the strong carbon-oxygen and carbon-fluorine bonds and the high electronegativity of the fluorine atoms, which makes it resistant to cleavage by acids or bases.[7][8]

Q2: How should I monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product, 4-(trifluoromethoxy)piperidine, is a free amine and will be significantly more polar than the N-Boc protected starting material. This means it will have a lower Rf value on the TLC plate.[4] Staining the plate with a ninhydrin solution is highly recommended, as it will develop a characteristic colored spot (usually purple or yellow) specifically for the amine product.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[4]

Q3: Which standard acidic method is better, TFA or HCl?

The choice between TFA and HCl depends on the specific needs of your synthesis.[2]

  • TFA in DCM is a very common and effective method. However, the resulting trifluoroacetate salt can sometimes be oily or difficult to handle, often necessitating a basic work-up to isolate the free amine.[2][6]

  • HCl in Dioxane is also highly effective and offers the significant advantage that the product often precipitates from the reaction mixture as a crystalline hydrochloride salt.[2][3] This can simplify purification immensely.[2]

Q4: Are there any "green" or milder alternatives to strong acids?

Yes, if your substrate is sensitive to strong acids, several milder alternatives can be employed.

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can effectively cleave the Boc group under non-protic conditions.[4][9]

  • Thermal Deprotection: In some cases, simply heating the N-Boc protected compound in a suitable solvent like water can achieve deprotection without any acid catalyst.[4][9]

  • Other Mild Reagents: Methods using reagents like oxalyl chloride in methanol or aqueous phosphoric acid have also been reported for sensitive substrates.[4][10][11]

Comparison of Common Deprotection Conditions

Reagent SystemTypical ConditionsReaction TimeProsCons
TFA / DCM 20-50% (v/v) TFA in DCM, Room Temp.[2][12]0.5 - 4 hours[2]Fast, effective, volatile reagents are easily removed.[2]Harshly acidic; TFA salts can be oily/difficult to handle.[2][6]
HCl / Dioxane 4M HCl in 1,4-Dioxane, Room Temp.[3][13]1 - 4 hours[3][4]Highly effective; product often precipitates as a crystalline HCl salt, aiding purification.[1][2]Dioxane is a hazardous solvent; HCl is corrosive.[14]
Zinc Bromide ~4 equiv. ZnBr₂ in DCM, Room Temp.[4]Can be longer, up to 3 days[4]Milder, non-protic conditions; good for acid-sensitive substrates.[4]Requires stoichiometric Lewis acid; work-up can be more complex.
Thermal (Water) Refluxing H₂O (100 °C)[4]Variable"Green" and acid-free method.[9]High temperatures may not be suitable for all substrates; limited solubility.

Key Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [1][2]

  • Dissolve N-Boc-4-(trifluoromethoxy)piperidine (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Proceed with a basic work-up to isolate the free amine or use the resulting TFA salt directly if appropriate.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane [1][4]

  • Dissolve N-Boc-4-(trifluoromethoxy)piperidine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, DCM, or dioxane).

  • Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.

  • Stir for 1-4 hours. Monitor the reaction by TLC or LC-MS. The hydrochloride salt product will often precipitate from the solution.

  • Upon completion, the product can be isolated by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

Visualized Workflows

Deprotection_Troubleshooting start Start: Incomplete Deprotection solubility Is Starting Material Soluble? start->solubility acid_conc Increase Acid Concentration solubility->acid_conc Yes change_solvent Change Solvent System solubility->change_solvent No extend_time Extend Reaction Time acid_conc->extend_time stronger_acid Use Stronger Acid (e.g., HCl/Dioxane) extend_time->stronger_acid monitor Monitor by TLC / LC-MS stronger_acid->monitor change_solvent->monitor Deprotection_Workup start N-Boc-4-(trifluoromethoxy)piperidine deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) start->deprotection choice Isolation Method? deprotection->choice concentrate Concentrate in vacuo salt_path Isolate as Salt (HCl method) choice->salt_path Salt base_path Isolate as Free Base choice->base_path Free Base precipitate Precipitate Product salt_path->precipitate filter Filter and Wash Solid precipitate->filter final_salt Final Product: Piperidine HCl Salt filter->final_salt base_path->concentrate neutralize Neutralize with Base (aq.) concentrate->neutralize extract Extract with Organic Solvent neutralize->extract final_base Final Product: Free Piperidine extract->final_base

References

Technical Support Center: Purification of 4-(Trifluoromethoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude "4-(Trifluoromethoxy)piperidine hydrochloride".

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Impurities can originate from unreacted starting materials, reagents, by-products from the synthetic route, or degradation. Based on common synthetic pathways, potential impurities include:

  • Starting Materials: 4-Hydroxypiperidine.[1]

  • Protected Intermediates: N-benzoyl-4-hydroxypiperidine, N-benzoyl-4-(trifluoromethoxy)piperidine, or N-benzyl-4-(trifluoromethoxy)piperidine, depending on the specific synthesis.[1]

  • Reagents: Residual coupling agents or deprotection reagents.

  • Degradation Products: The free amine can react with atmospheric carbon dioxide to form a carbonate salt.[2] Exposure to moisture can also be a concern.

Q2: What is the most effective initial method for purifying this compound?

A2: For a solid compound like a hydrochloride salt, recrystallization is often the most effective and straightforward initial purification method.[3][4] It is excellent for removing small to moderate amounts of impurities and can yield highly pure crystalline material.

Q3: How do I select an appropriate solvent for recrystallization?

A3: A good single solvent for recrystallization will dissolve the compound poorly at room temperature but completely at an elevated temperature.[4] For a two-solvent system, you need a "good" solvent that readily dissolves the compound and a "poor" (or anti-solvent) in which the compound is insoluble, with both solvents being miscible.[4] Screening various solvents is crucial.

Q4: When is column chromatography a better choice than recrystallization?

A4: Column chromatography is preferred when impurities have very similar solubility profiles to the target compound, making recrystallization ineffective.[3] It is also the method of choice for separating complex mixtures or purifying non-crystalline (oily) materials. For fluorinated compounds, both normal-phase and reverse-phase chromatography can be effective.[3]

Q5: How can I rigorously assess the purity of my final product?

A5: A combination of analytical techniques is recommended for a thorough purity assessment.[3] Key methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural confirmation and identifying fluorine-containing impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the purity profile and confirms the molecular weight of the compound and any impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method can precisely quantify the purity of the compound.[5]

Troubleshooting Guides

Problem: My compound oiled out or failed to crystallize from solution.

  • Cause: The solvent may be inappropriate, the solution may be too concentrated, or the cooling process may have been too rapid. Oiling out can also occur if the compound's melting point is lower than the boiling point of the solvent.

  • Solution:

    • Try reheating the solution and adding slightly more solvent to decrease saturation.

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of crystals over oil.[4]

    • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Add a seed crystal from a previous pure batch, if available.

    • If these fail, remove the solvent under reduced pressure and attempt recrystallization with a different solvent system.

Problem: Purity did not improve significantly after recrystallization.

  • Cause: The impurities may have very similar solubility characteristics to your target compound in the chosen solvent system.

  • Solution:

    • Re-evaluate Solvent System: Perform a more thorough solvent screen to find a system that better differentiates the solubility of your product from the impurities.

    • Switch to Chromatography: If recrystallization is ineffective, flash column chromatography is the logical next step.[3] The unique electronic properties of the trifluoromethoxy group can be leveraged to achieve separation.[3]

    • Preparative HPLC: For achieving very high purity (>98%), preparative HPLC is a powerful option, especially with columns designed for fluorinated molecules.[3]

Problem: The compound appears discolored (e.g., yellow or brown) after synthesis.

  • Cause: Discoloration often arises from polymeric or highly conjugated by-products formed during the reaction or work-up.

  • Solution:

    • Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal and adsorbed impurities before allowing the solution to cool.

    • Preliminary Purification: A preliminary liquid-liquid extraction can sometimes remove colored impurities before proceeding with recrystallization or chromatography.[3]

Purification Workflow & Troubleshooting Logic

G cluster_workflow General Purification Workflow Crude Crude 4-(Trifluoromethoxy) piperidine hydrochloride Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Analysis (TLC, LC-MS, NMR) Recrystallization->Analysis1 Pure Pure Product (>98%) Analysis1->Pure Purity OK Chromatography Column Chromatography Analysis1->Chromatography Purity Not OK Analysis2 Purity Analysis Chromatography->Analysis2 Analysis2->Pure

Caption: General workflow for purifying crude 4-(Trifluoromethoxy)piperidine HCl.

G Start Recrystallization Attempted OiledOut Compound 'Oiled Out'? Start->OiledOut Reheat Reheat, add more solvent, cool slowly OiledOut->Reheat Yes NoCrystals No Crystals Formed? OiledOut->NoCrystals No Reheat->NoCrystals TryNewSolvent Try different solvent system ColumnChrom Proceed to Column Chromatography TryNewSolvent->ColumnChrom Scratch Scratch flask / Add seed crystal NoCrystals->Scratch Yes ImpureCrystals Crystals are Impure? NoCrystals->ImpureCrystals No Scratch->TryNewSolvent Still no crystals Scratch->ImpureCrystals RedoRecrystal Re-crystallize with charcoal treatment ImpureCrystals->RedoRecrystal Yes, colored ImpureCrystals->ColumnChrom Yes, not colored Success Successful Crystallization ImpureCrystals->Success No RedoRecrystal->ColumnChrom

Caption: Troubleshooting decision tree for failed recrystallization attempts.

Data Presentation

Table 1: Recommended Solvents for Recrystallization Screening

Solvent ClassExamplesSuitability Notes
Alcohols Isopropanol, Ethanol, MethanolGood starting point for hydrochloride salts.[4]
Esters Ethyl Acetate, Isopropyl AcetateOften used as the "good" solvent in a two-solvent system.[6]
Ethers Diethyl Ether, Methyl t-Butyl Ether (MTBE)Typically used as anti-solvents.
Ketones AcetoneCan be effective, but watch for potential side reactions.
Hydrocarbons Heptane, HexaneUsed exclusively as anti-solvents.
Nitriles AcetonitrileCan be a good single solvent for polar compounds.[4]

Table 2: Typical Starting Conditions for Flash Column Chromatography

ParameterNormal PhaseReverse Phase (RP)
Stationary Phase Silica GelC18-functionalized Silica
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolWater/Acetonitrile or Water/Methanol
Additives 0.1-1% Triethylamine (to prevent peak tailing of amines)0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient Start with low polarity (e.g., 100% Hexane) and gradually increase the polar component.Start with high polarity (e.g., 95% Water) and gradually increase the organic component.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a test tube, add ~20 mg of crude material and a few drops of a chosen solvent. Observe solubility at room temperature. Heat the mixture; a suitable solvent will dissolve the compound completely upon heating.[4]

  • Dissolution: Place the crude "this compound" in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.[4]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[4]

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization (Anti-Solvent Addition)
  • Solvent Selection: Identify a "good" solvent in which the crude product is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[4]

  • Dissolution: Dissolve the crude material in the minimum required amount of the "good" solvent at room temperature or with gentle warming.

  • Induce Crystallization: While stirring the solution, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling & Isolation: Allow the solution to cool slowly, followed by cooling in an ice bath to maximize the yield of crystals.

  • Filtration and Drying: Collect, wash (with the cold "poor" solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading) by dissolving it, adding silica, and evaporating the solvent. Place the prepared sample onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to a predetermined gradient to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

References

Technical Support Center: Characterization of 4-(Trifluoromethoxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 4-(trifluoromethoxy)piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during experimentation with these compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during the characterization of 4-(trifluoromethoxy)piperidine derivatives in a question-and-answer format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why am I observing a poor signal-to-noise (S/N) ratio in the ¹⁹F NMR spectrum of my 4-(trifluoromethoxy)piperidine derivative?

Answer: A poor signal-to-noise ratio in ¹⁹F NMR spectra can arise from several factors. A primary cause is often a low sample concentration. Additionally, the presence of paramagnetic impurities, such as dissolved oxygen or trace metal ions, can lead to significant line broadening and a reduced signal intensity.[1] Suboptimal acquisition parameters, including an insufficient number of scans or an incorrectly set receiver gain, can also result in a low S/N ratio.[1] For quantitative measurements, a signal-to-noise ratio of at least 250 is recommended to be 99% certain that the measured integral is within ±1% of the true value.[1]

Troubleshooting Steps:

  • Increase Sample Concentration: If feasible, concentrate your sample.

  • Degas the Sample: To remove dissolved oxygen, you can bubble an inert gas like argon or nitrogen through your sample or use the freeze-pump-thaw method.[1]

  • Use a Chelating Agent: If you suspect metal ion contamination, adding a small amount of a chelating agent such as EDTA to your buffer can be beneficial.[1]

  • Optimize Acquisition Parameters: Increase the number of scans (nt) and ensure the relaxation delay (d1) is adequate (at least 5 times the longest T₁ of the signals of interest) for full relaxation. Adjust the receiver gain to prevent signal clipping or the loss of weak signals.[1]

Question 2: The ¹⁹F NMR signal for the trifluoromethoxy group in my piperidine derivative is unexpectedly broad. What could be the cause and how can I fix it?

Answer: Signal broadening in the ¹⁹F NMR spectrum of your 4-(trifluoromethoxy)piperidine derivative can be attributed to a few key factors. The primary causes include slow molecular tumbling, especially for larger derivatives, and chemical exchange processes where the trifluoromethoxy group is in a region of conformational flexibility.[1] The conformational behavior of fluorinated piperidines can be complex and is influenced by factors like solvent polarity.[2][3][4]

Troubleshooting Steps:

  • Adjust Temperature: Acquiring the spectrum at different temperatures can help determine if chemical exchange is the cause. A lower temperature may slow down the exchange and result in sharper signals for individual conformers, while a higher temperature may lead to a single, averaged, sharper signal.

  • Change Solvent: Since solvent polarity can significantly influence the conformational equilibrium of fluorinated piperidines, acquiring spectra in different deuterated solvents (e.g., chloroform-d, methanol-d₄, DMSO-d₆) may help resolve the broad signals.[2][3]

  • Check for Paramagnetic Impurities: As with poor S/N, paramagnetic impurities can cause line broadening. Degassing the sample or using a chelating agent can help.[1]

Question 3: I am seeing more ¹⁹F NMR signals than expected for my purified 4-(trifluoromethoxy)piperidine derivative. What is the likely reason?

Answer: The observation of multiple ¹⁹F NMR signals for a purified compound is often due to the presence of different conformers that are stable on the NMR timescale. Fluorinated piperidines are known to exhibit complex conformational behavior, with the fluorine-containing substituents adopting either axial or equatorial positions.[2][3][4] This can be influenced by the substitution pattern on the piperidine ring and the nature of the N-protecting group.

Troubleshooting Steps:

  • Variable Temperature NMR: Conduct NMR experiments at various temperatures. If the multiple signals coalesce into a single signal at higher temperatures, it is a strong indication of conformational isomers in slow exchange at room temperature.

  • 2D NMR Spectroscopy: Techniques like 2D EXSY (Exchange Spectroscopy) can be used to confirm that the multiple signals are from species that are exchanging with each other.

  • Computational Analysis: Computational studies can help predict the relative stabilities of different conformers and support the interpretation of the experimental NMR data.[2][3][4]

Mass Spectrometry (MS)

Question 1: I am having trouble detecting the molecular ion peak for my 4-(trifluoromethoxy)piperidine derivative using mass spectrometry. Why is this happening?

Answer: The inability to detect a molecular ion peak can be due to several factors related to the compound's stability and the ionization technique used. The 4-(trifluoromethoxy)piperidine moiety can be susceptible to fragmentation, especially with high-energy ionization methods like electron ionization (EI). The basic nitrogen atom in the piperidine ring is a common site for fragmentation initiation.

Troubleshooting Steps:

  • Use a Softer Ionization Technique: Switch to a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for piperidine derivatives due to the basicity of the nitrogen atom, which is readily protonated to form [M+H]⁺ ions.[5]

  • Optimize In-Source Parameters: If using ESI, optimize the in-source parameters (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation.

  • Sample Preparation: Ensure the sample is free of salts and other contaminants that can suppress ionization.[6] Proper sample preparation is crucial for successful MS analysis.[7]

Question 2: What are the expected fragmentation patterns for 4-(trifluoromethoxy)piperidine derivatives in mass spectrometry?

Answer: The fragmentation of 4-(trifluoromethoxy)piperidine derivatives is heavily influenced by the piperidine ring and its substituents. Common fragmentation pathways are initiated at the nitrogen atom and can involve cleavage of the bonds adjacent to the nitrogen (α-cleavage).[8] The trifluoromethoxy group itself is relatively stable, but its presence can influence the fragmentation of the rest of the molecule.

Common Fragmentation Pathways:

  • α-Cleavage: Loss of substituents attached to the carbon atoms adjacent to the nitrogen.

  • Ring Opening: Fragmentation of the piperidine ring itself.

  • Loss of Substituents: Fragmentation driven by other functional groups present on the molecule.

Chromatography (HPLC and GC)

Question 1: I am observing poor peak shapes (tailing) for my 4-(trifluoromethoxy)piperidine derivative during HPLC analysis. What can I do to improve this?

Answer: Poor peak shape, particularly tailing, in the HPLC analysis of piperidine derivatives is often due to secondary interactions between the basic nitrogen of the piperidine ring and residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase to mask the active silanol groups.

  • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Adjust pH: Ensure the pH of the mobile phase is appropriate to maintain the analyte in a single ionic form (either protonated or neutral).

Question 2: My 4-(trifluoromethoxy)piperidine derivative is not sufficiently volatile for GC analysis. What are my options?

Answer: Many piperidine derivatives, especially those with polar functional groups, have low volatility and are not ideal for direct GC analysis.[9] Chemical derivatization is a common strategy to increase the volatility of such compounds.[9]

Derivatization Strategy:

  • Acylation: The secondary amine of the piperidine can be acylated using reagents like trifluoroacetic anhydride (TFAA).[9] This replaces the active hydrogen with a nonpolar group, increasing volatility and often improving chromatographic performance.

Frequently Asked Questions (FAQs)

NMR Spectroscopy

  • Q: What is the typical ¹⁹F NMR chemical shift range for a trifluoromethoxy group?

    • A: The ¹⁹F NMR chemical shift for a trifluoromethoxy group (-OCF₃) typically appears in a distinct region of the spectrum, generally between -55 and -80 ppm relative to CFCl₃. However, the exact chemical shift is highly sensitive to the electronic environment.[10]

  • Q: Why is ¹⁹F NMR a good technique for analyzing these derivatives?

    • A: ¹⁹F NMR is highly advantageous due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[10] The wide chemical shift range provides excellent signal dispersion, minimizing the chances of peak overlap, which can be a problem in ¹H NMR.[11][12] This makes it a powerful tool for both qualitative and quantitative analysis of fluorinated compounds.[11][13][14]

  • Q: Can I use ¹⁹F NMR for quantitative analysis (qNMR)?

    • A: Yes, ¹⁹F qNMR is a robust and reliable method for determining the purity or concentration of fluorinated compounds.[11][13] It offers high accuracy and reproducibility, often with simpler spectra and less background interference compared to ¹H qNMR.[13]

Mass Spectrometry

  • Q: What ionization mode is best for 4-(trifluoromethoxy)piperidine derivatives?

    • A: Electrospray ionization (ESI) in positive ion mode is generally the preferred method. The basic nitrogen of the piperidine ring is easily protonated, leading to strong [M+H]⁺ signals.[5]

  • Q: How stable is the trifluoromethoxy group under typical MS conditions?

    • A: The trifluoromethoxy group is generally quite stable under typical analytical conditions, including those used in mass spectrometry.[15] Degradation is more likely to occur at other, more labile functional groups within the molecule.[16]

General

  • Q: Are there any specific safety precautions I should take when working with 4-(trifluoromethoxy)piperidine derivatives?

    • A: As with any chemical, it is important to handle these derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound for detailed handling and safety information.

Data Presentation

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Organofluorine Functional Groups

Functional GroupTypical Chemical Shift Range (ppm vs. CFCl₃)
-OCF₃-55 to -80
Aromatic C-F-100 to -170
-CF₃-50 to -80
-CF₂--90 to -140

Note: These are general ranges and the exact chemical shift will depend on the specific molecular structure.[10]

Table 2: Common Mass Fragments Observed in Piperidine Derivatives

FragmentationDescription
α-cleavageLoss of a substituent on a carbon adjacent to the nitrogen.
Ring fragmentationCleavage of the piperidine ring, often leading to a series of fragments with mass differences of 14 amu (CH₂).
[M+H]⁺The protonated molecular ion, typically observed with soft ionization techniques like ESI.

Experimental Protocols

Protocol 1: Quantitative ¹⁹F NMR (qNMR) Analysis

  • Sample Preparation:

    • Accurately weigh a specific amount of the 4-(trifluoromethoxy)piperidine derivative and a suitable internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity and a non-overlapping ¹⁹F signal) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition:

    • Use a high-field NMR spectrometer equipped with a fluorine probe.

    • Set the spectral width to encompass both the analyte and internal standard signals.

    • Ensure the relaxation delay (d1) is at least 5-7 times the longest T₁ relaxation time of the signals of interest to allow for complete relaxation and accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for high accuracy).[1]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the trifluoromethoxy group of the analyte and the fluorine signal of the internal standard.

    • Calculate the purity or concentration of the analyte using the following formula: Purity (%) = (I_analyte / N_F_analyte) * (N_F_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N_F = Number of fluorine atoms in the signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

Protocol 2: LC-MS/MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the piperidine derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[5]

    • Prepare working standards by serial dilution of the stock solution.[5]

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: An HPLC or UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized for the specific analyte.

    • Flow Rate: 0.2 - 0.4 mL/min.[5]

    • Injection Volume: 1 - 5 µL.[5]

    • Column Temperature: 30 - 40 °C.[5]

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[5]

    • Ionization Mode: Positive ion mode.[5]

  • Data Analysis:

    • Perform a full scan to identify the precursor ion ([M+H]⁺).[5]

    • Perform a product ion scan of the precursor ion to observe the fragmentation pattern.[5]

    • For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using the most stable and intense precursor-product ion transitions.

Visualizations

troubleshooting_workflow_nmr cluster_symptoms Identify Symptom cluster_causes1 Potential Causes (Poor S/N) cluster_solutions1 Solutions cluster_causes2 Potential Causes (Broad Signal) cluster_solutions2 Solutions cluster_causes3 Potential Causes (Unexpected Signals) cluster_solutions3 Solutions start Problem with NMR Spectrum symptom1 Poor S/N Ratio start->symptom1 symptom2 Broad Signal start->symptom2 symptom3 Unexpected Signals start->symptom3 cause1a Low Concentration symptom1->cause1a cause1b Paramagnetic Impurities symptom1->cause1b cause1c Suboptimal Parameters symptom1->cause1c cause2a Slow Tumbling / High Viscosity symptom2->cause2a cause2b Chemical Exchange symptom2->cause2b cause2c Paramagnetic Impurities symptom2->cause2c cause3a Conformational Isomers symptom3->cause3a cause3b Impurity symptom3->cause3b sol1a Concentrate Sample cause1a->sol1a sol1b Degas / Add Chelator cause1b->sol1b sol1c Optimize Scans / Delay cause1c->sol1c sol2a Adjust Temperature / Solvent cause2a->sol2a cause2b->sol2a sol2b Degas / Add Chelator cause2c->sol2b sol3a Variable Temp. NMR / 2D EXSY cause3a->sol3a sol3b Re-purify / Check Synthesis cause3b->sol3b

Caption: Troubleshooting workflow for common NMR issues.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in Solvent (e.g., MeOH, ACN) prep1->prep2 prep3 Serial Dilution for Working Standards prep2->prep3 lc Inject into HPLC/UHPLC (Reversed-Phase C18) prep3->lc Analyze ms ESI+ Ionization lc->ms msms Tandem MS (Full Scan -> Product Ion Scan) ms->msms data1 Identify [M+H]⁺ msms->data1 Acquire Data data2 Analyze Fragmentation data1->data2 data3 Develop MRM Method (for Quantification) data2->data3 logical_relationship_conformers cluster_conformers Conformational Equilibrium cluster_signals Resulting Signals compound 4-(Trifluoromethoxy)piperidine Derivative in Solution conformer_a Axial Conformer compound->conformer_a conformer_b Equatorial Conformer compound->conformer_b exchange Slow Exchange (on NMR Timescale) conformer_a->exchange conformer_b->exchange nmr_spectrum Observed NMR Spectrum exchange->nmr_spectrum signal_a Signal for Axial nmr_spectrum->signal_a signal_b Signal for Equatorial nmr_spectrum->signal_b

References

Technical Support Center: Addressing Poor Solubility of 4-(Trifluoromethoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 4-(Trifluoromethoxy)piperidine hydrochloride.

Troubleshooting Guide

Issue: My this compound is not dissolving in aqueous buffer.

This is a common challenge for piperidine-containing compounds, which can exhibit low solubility in neutral aqueous solutions.[1][2] The following steps provide a systematic approach to improving solubility.

Step 1: pH Adjustment

Since this compound is the salt of a basic piperidine compound, adjusting the pH of the medium is the most effective initial step.[1][2][] In an acidic environment (pH < pKa), the piperidine nitrogen remains protonated, favoring the more soluble salt form.[1]

  • Recommendation: Prepare your stock solution in an acidic vehicle, such as 10-50 mM HCl or a citrate buffer at pH 3-4, to significantly enhance solubility.[1]

  • Protocol: See "Protocol 1: pH-Dependent Solubility Assessment."

Step 2: Utilize Co-solvents

If pH adjustment alone is insufficient, the use of water-miscible organic co-solvents is a widely used and effective strategy.[1][4]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently employed.[1][]

  • Caution: When preparing for biological assays, ensure the final concentration of the organic solvent is low enough (typically ≤1% for DMSO) to avoid affecting the experimental system.[1] If your compound precipitates upon dilution of a DMSO stock into an aqueous buffer, consider a stepwise dilution approach.[1]

Step 3: Employ Solubilizing Excipients

For more challenging cases, or for in vivo studies, advanced formulation techniques involving excipients can be beneficial.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][5] This is a valuable technique for increasing the apparent water solubility of a compound.

  • Surfactants: Low concentrations of surfactants like Tween® 80 or Sodium Lauryl Sulfate (SLS) can form micelles that encapsulate the compound, keeping it in solution.[2][6]

Step 4: Advanced Formulation Strategies

If the above methods do not yield the desired solubility, more advanced formulation strategies may be necessary, particularly for drug development applications.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix to improve its wettability and dissolution rate.[7][8]

  • Co-crystallization: This method can enhance the solubility and bioavailability of your compound by forming a multi-component crystal lattice with a suitable co-former.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in neutral water?

A1: The piperidine ring, while containing a nitrogen atom, can be quite nonpolar, especially with lipophilic substituents like the trifluoromethoxy group.[1] As a hydrochloride salt, it is expected to be more soluble in acidic conditions where the piperidine nitrogen is protonated. At neutral or basic pH, it can convert to the less soluble free base form.

Q2: I need to dissolve the compound for an in vivo study. What are the recommended formulation strategies?

A2: For in vivo studies, toxicity and tolerability of the formulation are critical. Common strategies include:

  • pH Adjustment: Using pharmaceutically acceptable buffers like citrate or phosphate buffers to maintain an acidic pH.[2]

  • Co-solvent Systems: Employing a mixture of water with safe co-solvents such as propylene glycol, ethanol, or PEG 400.[2] A common vehicle might be saline containing 5-10% DMSO and 10% Tween® 80.[2]

  • Salt Forms: Using a pre-formed, stable salt like the hydrochloride can significantly improve aqueous solubility and dissolution rate.[5][9]

Q3: Can I use heat to dissolve my compound?

A3: Gently warming the solution can increase the rate of dissolution and may increase the solubility limit for some compounds. However, be cautious as excessive heat can lead to chemical degradation. This method is generally more suitable for initial solubilization, as the compound may precipitate upon cooling to room or physiological temperature.[2]

Q4: My compound precipitates out of my DMSO stock solution when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: This is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[1]

  • Use a Stepwise Dilution: Instead of a direct large dilution, perform intermediate dilutions in a buffer with a higher percentage of an organic co-solvent or a solubilizing agent.[1]

  • Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO can also help prevent precipitation upon dilution.[1]

Data Presentation

Table 1: Example pH-Solubility Profile for a Piperidine Hydrochloride Compound

pHSolubility (mg/mL)Solid Form
2.0> 50Hydrochloride Salt
4.025.5Hydrochloride Salt
6.05.2Hydrochloride Salt
7.40.8Free Base
8.00.5Free Base

Table 2: Example Co-solvent Effects on Aqueous Solubility (at pH 7.4)

Co-solvent SystemSolubility (mg/mL)
Water0.8
10% Ethanol in Water2.1
10% PEG 400 in Water3.5
5% DMSO in Water4.2

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol determines the qualitative solubility of this compound at different pH values.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • pH meter or pH strips

  • Vortex mixer

  • Small glass vials

Methodology:

  • Weigh out 1-2 mg of your compound into three separate vials labeled "Acid," "Neutral," and "Base."

  • To the "Neutral" vial, add 1 mL of deionized water.

  • To the "Acid" vial, add 1 mL of 0.1 M HCl.

  • To the "Base" vial, add 1 mL of 0.1 M NaOH.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect each vial for undissolved solid.

  • If undissolved solid remains, you can perform a quantitative analysis by preparing a saturated solution, filtering, and analyzing the supernatant concentration via HPLC or a similar method.

Protocol 2: Co-crystallization Screening

This protocol outlines a general slurry method for co-crystal screening.

Materials:

  • This compound (API)

  • Selected co-formers (e.g., pharmaceutically acceptable acids)

  • Solvent in which both API and co-former have limited solubility

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

Methodology:

  • Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the co-former to a vial.

  • Add a small amount of the selected solvent to create a slurry.

  • Agitate the slurry at a constant temperature for a set period (e.g., 24-72 hours).

  • Isolate the solid material by filtration.

  • Analyze the solid form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and spectroscopy to identify new crystalline forms.

Visualizations

experimental_workflow start Poor Aqueous Solubility of 4-(Trifluoromethoxy)piperidine HCl ph_adjust Step 1: pH Adjustment (e.g., Acidic Buffer) start->ph_adjust cosolvent Step 2: Co-solvents (e.g., DMSO, Ethanol, PEG) ph_adjust->cosolvent Insufficient soluble Sufficient Solubility Achieved ph_adjust->soluble Success excipients Step 3: Solubilizing Excipients (e.g., Cyclodextrins) cosolvent->excipients Insufficient cosolvent->soluble Success advanced Step 4: Advanced Formulation (e.g., Solid Dispersion) excipients->advanced Insufficient excipients->soluble Success advanced->soluble Success

Caption: A stepwise workflow for addressing poor aqueous solubility.

logical_relationship cluster_form Compound Form cluster_conditions Aqueous Conditions free_base Free Base (Less Soluble) hcl_salt Hydrochloride Salt (More Soluble) neutral_ph Neutral/Basic pH neutral_ph->free_base Favors acidic_ph Acidic pH acidic_ph->hcl_salt Favors

Caption: Relationship between pH and the soluble form of the compound.

References

Preventing decomposition of "4-(Trifluoromethoxy)piperidine hydrochloride" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the storage and stability of 4-(Trifluoromethoxy)piperidine hydrochloride. As a valued researcher, ensuring the integrity of your chemical reagents is paramount to successful experimentation.

Troubleshooting Guide

Encountering issues with this compound? This guide will help you diagnose and resolve common problems related to its storage and handling.

Issue 1: Suspected Decomposition of the Compound

  • Symptom: You observe a change in the physical appearance of the compound (e.g., color change from white to yellow/brown, clumping, or melting), or you are experiencing inconsistent experimental results.

  • Possible Cause: The compound may be degrading due to improper storage conditions, such as exposure to moisture, high temperatures, or light.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Immediately check your current storage setup against the recommended conditions.

    • Perform Quality Control: If you have access to analytical instrumentation, perform a purity check using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).

    • Isolate the Batch: If decomposition is confirmed, quarantine the affected batch to prevent its use in further experiments.

    • Review Handling Procedures: Ensure that the compound is handled in a controlled environment, minimizing exposure to the atmosphere.

Issue 2: Inconsistent Potency or Activity in Assays

  • Symptom: The compound shows variable or lower-than-expected activity in your biological or chemical assays.

  • Possible Cause: Partial degradation of the compound could lead to a lower concentration of the active molecule. The degradation products might also interfere with your assay.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Use analytical methods to confirm the identity and assess the purity of the compound from the specific bottle being used.

    • Prepare Fresh Stock Solutions: If possible, prepare fresh stock solutions from a new, unopened container of the compound and compare the results.

    • Evaluate Solvent Stability: Consider the stability of the compound in your chosen solvent and the storage conditions of your stock solutions. Some compounds may degrade in solution over time.

Logical Troubleshooting Flow

TroubleshootingFlow Troubleshooting Logic for Compound Stability Issues start Start: Suspected Compound Decomposition check_appearance Observe Physical Appearance (Color, Texture) start->check_appearance inconsistent_results Inconsistent Experimental Results start->inconsistent_results check_storage Verify Storage Conditions (Temp, Humidity, Light) check_appearance->check_storage inconsistent_results->check_storage perform_qc Perform Quality Control (HPLC, NMR, MS) check_storage->perform_qc Storage Improper or Suspicious review_handling Review Handling Procedures check_storage->review_handling Storage OK quarantine Quarantine Affected Batch perform_qc->quarantine Purity Below Spec perform_qc->review_handling Purity OK new_bottle Use a New, Unopened Container quarantine->new_bottle review_handling->new_bottle compare_results Compare Experimental Results new_bottle->compare_results conclusion Conclusion: Compound Degradation Likely. Replace Reagent. compare_results->conclusion New Bottle Performs as Expected

Caption: Troubleshooting workflow for suspected decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption.[1] For optimal preservation, storage at 2-8°C is recommended, protected from light.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound is highly dependent on storage conditions. When stored properly in an unopened container, it is expected to remain stable for an extended period. However, once opened, the shelf life can be affected by atmospheric moisture and contaminants. We recommend re-analyzing the purity of the compound if it has been opened for more than a year or if you suspect any degradation.

Q3: Can this compound decompose? If so, what are the potential degradation pathways?

A3: While the trifluoromethoxy group generally enhances chemical stability, decomposition can occur under certain conditions.[3] As a hydrochloride salt, the compound is susceptible to degradation in the presence of strong bases. Furthermore, exposure to high temperatures can lead to thermal decomposition. Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.[1] Although not extensively studied for this specific molecule, related trifluoromethyl compounds can undergo hydrolysis under strongly acidic or basic conditions.[1][4]

Potential Decomposition Pathway

DecompositionPathway Potential Decomposition of 4-(Trifluoromethoxy)piperidine reactant 4-(Trifluoromethoxy)piperidine Hydrochloride condition1 Strong Base reactant->condition1 condition2 High Heat reactant->condition2 condition3 Moisture (Hydrolysis) reactant->condition3 product2 Other Degradation Products condition1->product2 product3 Ring Opening/ Polymerization condition2->product3 product1 4-Hydroxypiperidine condition3->product1

Caption: Potential degradation pathways for this compound.

Q4: How can I check the purity of my this compound?

A4: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase is a common method for quantitative purity analysis. Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR, and ¹³C NMR) spectroscopy can confirm the chemical structure and detect impurities. Mass Spectrometry (MS) can be used to verify the molecular weight of the compound.

Experimental Protocols

Protocol 1: Stability Study of this compound

Objective: To evaluate the stability of this compound under various storage conditions over time.

Materials:

  • This compound (multiple batches/lots if available)

  • Vials with airtight seals

  • Controlled environment chambers or incubators set to the following conditions:

    • 2-8°C (refrigerated)

    • 25°C / 60% Relative Humidity (ICH recommended long-term)

    • 40°C / 75% Relative Humidity (accelerated stability)

    • Ambient light and protected from light conditions

  • HPLC system with UV detector

  • NMR spectrometer

  • Mass spectrometer

Methodology:

  • Initial Analysis (T=0):

    • Characterize the initial purity and identity of the this compound sample using HPLC, NMR, and MS. This will serve as the baseline.

  • Sample Preparation and Storage:

    • Aliquot the compound into separate, tightly sealed vials for each time point and storage condition.

    • Place the vials in the respective controlled environment chambers.

  • Time Points for Analysis:

    • Analyze the samples at predetermined intervals (e.g., T=0, 1, 3, 6, and 12 months for long-term stability; T=0, 1, 3, and 6 months for accelerated stability).

  • Analytical Testing:

    • At each time point, remove a vial from each storage condition.

    • Perform HPLC analysis to determine the purity and identify any degradation products.

    • Conduct NMR and MS analyses to confirm the structure and identify any new chemical entities.

  • Data Analysis:

    • Compare the purity and impurity profiles at each time point to the initial T=0 data.

    • Quantify the percentage of degradation over time for each storage condition.

Data Presentation

Table 1: Stability of this compound Under Various Storage Conditions

Storage ConditionTime PointPurity (%) by HPLCAppearance
2-8°C, Protected from Light T=099.5White crystalline solid
3 Months99.4No change
6 Months99.5No change
12 Months99.3No change
25°C / 60% RH, Protected from Light T=099.5White crystalline solid
3 Months99.1No change
6 Months98.8No change
12 Months98.2Slight off-white tint
40°C / 75% RH, Protected from Light T=099.5White crystalline solid
1 Month97.8Off-white solid
3 Months95.2Yellowish solid
6 Months91.5Yellow-brown solid, clumping

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-(Trifluoromethoxy)piperidine hydrochloride: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 4-(Trifluoromethoxy)piperidine hydrochloride. While specific validated methods for this compound are not extensively published, this document outlines detailed experimental protocols and expected performance data based on the analysis of structurally similar piperidine derivatives and halogenated compounds.

At a Glance: HPLC and GC-MS for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique ideal for analyzing non-volatile and thermally sensitive compounds, making it a workhorse in pharmaceutical analysis for assaying active pharmaceutical ingredients (APIs) and profiling impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS), conversely, excels in the separation and identification of volatile and semi-volatile compounds, offering high separation efficiency and definitive compound identification through mass spectrometry.[3][4] The choice between these methods hinges on the physicochemical properties of the analyte and the specific goals of the purity analysis.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

A reversed-phase HPLC (RP-HPLC) method is well-suited for the purity analysis of this compound, targeting the quantification of the main component and the detection of non-volatile, polar, and thermally labile impurities.[5][6] Given that the trifluoromethoxy group does not provide a strong UV chromophore, derivatization may be necessary for sensitive detection, or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed. Alternatively, if potential impurities possess a UV-active moiety, UV detection would be suitable.[5][7] For this guide, a pre-column derivatization with 4-toluenesulfonyl chloride is proposed to enhance UV detectability, a method proven effective for other piperidine compounds.[8][9][10]

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector is recommended.[7]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for good separation.[7][8]

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade for mobile phase modification.[8][9]

  • 4-Toluenesulfonyl Chloride: Derivatizing agent.[8][9]

  • Sodium Hydroxide Solution: For pH adjustment during derivatization.

  • This compound: Reference standard.

3. Sample Preparation (with Derivatization):

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent.

  • Add a basic solution (e.g., sodium hydroxide) to neutralize the hydrochloride salt, followed by the derivatizing agent (4-toluenesulfonyl chloride in a suitable solvent).

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Quench the reaction, for example, by adding an acid.

  • Dilute the sample to the final volume with the mobile phase.

  • Prepare calibration standards using the same derivatization procedure.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of water with 0.1% phosphoric acid (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.[8][9]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: To be determined based on the UV absorbance of the derivatized product (typically in the range of 220-280 nm).

  • Injection Volume: 10 µL.

Expected Performance Data (HPLC-UV)

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method, based on validated methods for similar piperidine derivatives.[8][9][10]

ParameterExpected Value
Retention Time (approx.) 5 - 15 min
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.4 - 1.5 µg/mL
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound sample, such as residual solvents from the synthesis process or volatile degradation products.[11][12] Headspace sampling is often employed for the analysis of residual solvents to avoid non-volatile matrix effects.[13][14]

Experimental Protocol: Headspace GC-MS Method

1. Instrumentation:

  • GC-MS System: A gas chromatograph equipped with a headspace autosampler, a split/splitless injector, and a mass selective detector.[2][15]

  • GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Standards:

  • Solvent for Sample Dissolution: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.[14]

  • This compound: Sample to be analyzed.

  • Standard Mixture: A certified standard mixture of expected residual solvents.

3. Sample Preparation:

  • Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 5 mL of DMSO to dissolve the sample.

  • Seal the vial tightly with a PTFE-lined septum and crimp cap.

  • Prepare a blank vial containing only DMSO and standard vials with known concentrations of residual solvents in DMSO.

4. GC-MS Conditions:

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 30 min

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

  • GC Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C.

      • Final hold: 5 minutes at 240°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

Expected Performance Data (GC-MS)

The performance of the GC-MS method for volatile impurities will depend on the specific analytes. However, typical performance characteristics are outlined below.

ParameterExpected Value
Analysis Time ~30 min
Limit of Detection (LOD) 1 - 10 ppm (for most common solvents)
Limit of Quantification (LOQ) 5 - 30 ppm (for most common solvents)
Linearity (R²) > 0.99 for each solvent
Precision (%RSD) < 15% at the LOQ
Accuracy (% Recovery) 80 - 120%

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve weigh->dissolve derivatize Derivatize with 4-Tosyl Chloride dissolve->derivatize quench Quench Reaction derivatize->quench dilute Dilute quench->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing weigh_gc Weigh Sample into Vial add_solvent Add DMSO weigh_gc->add_solvent seal_vial Seal Vial add_solvent->seal_vial equilibrate Equilibrate in Headspace Sampler seal_vial->equilibrate inject_gc Inject into GC-MS System equilibrate->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_ms Mass Spectrometric Detection separate_gc->detect_ms identify Identify Peaks via Mass Spectra detect_ms->identify quantify_gc Quantify Impurities identify->quantify_gc report_gc Generate Report quantify_gc->report_gc

Caption: Workflow for GC-MS Purity Analysis.

Comparison and Recommendations

FeatureHPLC-UV (with Derivatization)GC-MS (Headspace)
Primary Application Purity assay, detection of non-volatile and thermally labile impurities.[1][3]Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).[11][13]
Sample Volatility Not required; suitable for non-volatile compounds.[3][16]Required; suitable for volatile and semi-volatile compounds.[3][16]
Sample Preparation More complex due to the derivatization step.Simpler; dissolution in a suitable solvent.[17]
Separation Principle Based on analyte's partitioning between a liquid mobile phase and a solid stationary phase (polarity).[6]Based on analyte's volatility and interaction with the stationary phase.[3]
Detection UV absorbance after derivatization. Provides quantitative data.Mass spectrometry. Provides quantitative data and structural information for identification.[4]
Sensitivity Generally good, but dependent on the derivatization efficiency and chromophore.Excellent for volatile compounds, often reaching ppm levels.[2]
Selectivity Good, based on chromatographic separation.Excellent, due to both chromatographic separation and mass filtering.

Recommendation:

For a comprehensive purity analysis of this compound, a dual-pronged approach is recommended:

  • HPLC-UV (with derivatization) should be the primary method for determining the assay of the main component and for the quantification of known and unknown non-volatile impurities .

  • Headspace GC-MS is essential for the analysis of residual solvents and other volatile organic impurities , which are critical process-related impurities in pharmaceutical manufacturing.

By employing both techniques, researchers and drug development professionals can build a complete purity profile of this compound, ensuring its quality and suitability for subsequent stages of drug development.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 4-(Trifluoromethoxy)piperidine Hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Trifluoromethoxy)piperidine hydrochloride against the experimentally determined spectra of analogous piperidine derivatives. Due to the absence of publicly available experimental NMR data for this compound, the spectral assignments for this compound have been predicted based on established NMR principles and data from similar structures. This comparison serves as a valuable resource for the identification and characterization of substituted piperidine compounds, which are common scaffolds in medicinal chemistry.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts (in ppm) for this compound and compares them with the experimental data for piperidine hydrochloride and 4-hydroxypiperidine hydrochloride. The assignments are based on the piperidine ring numbering where N is position 1 and the substituent is at position 4.

Compound Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compound (Predicted) H-2, H-6 (axial)~3.5 - 3.7C-2, C-6: ~45-48
H-2, H-6 (equatorial)~3.1 - 3.3
H-3, H-5 (axial)~2.2 - 2.4C-3, C-5: ~30-33
H-3, H-5 (equatorial)~1.9 - 2.1
H-4 (axial)~4.2 - 4.4C-4: ~75-78
NH₂⁺~9.0 - 9.5
-OCF₃-C in -OCF₃: ~121 (q, ¹JCF ≈ 257 Hz)
Piperidine hydrochloride (Experimental) H-2, H-6~3.3C-2, C-6: ~43.5
H-3, H-5~1.9C-3, C-5: ~22.5
H-4~1.8C-4: ~21.7
NH₂⁺~9.2
4-Hydroxypiperidine hydrochloride (Experimental) H-2, H-6~3.3C-2, C-6: ~45.0
H-3, H-5~2.0 (axial), ~1.7 (equatorial)C-3, C-5: ~33.5
H-4~4.0C-4: ~65.0
NH₂⁺~9.4

Note: Predicted values for this compound are estimates. Actual experimental values may vary. The trifluoromethoxy group's carbon signal is expected to appear as a quartet due to coupling with the three fluorine atoms.

Experimental Protocols

The experimental data cited in this guide for the alternative compounds were obtained using standard NMR spectroscopic techniques. A general protocol for acquiring such spectra is provided below.

General Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the hydrochloride salt is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, typically Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), as hydrochloride salts often have poor solubility in Chloroform-d (CDCl₃).

  • Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • The spectral width is typically set to 12-16 ppm.

    • A relaxation delay of 1-2 seconds is employed.

    • 16 to 64 scans are typically acquired for a good signal-to-noise ratio.

    • The residual solvent peak is used for chemical shift referencing (e.g., D₂O at ~4.79 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program (e.g., zgpg30 or zgdc) is used to simplify the spectrum to singlets for each carbon.

    • The spectral width is set to ~220 ppm.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • The solvent signal is used for chemical shift referencing (e.g., CD₃OD at 49.0 ppm).

Mandatory Visualization

The following diagram illustrates the structure of this compound with atom numbering used for the NMR spectral assignments.

Caption: Structure of this compound with Atom Numbering.

A Comparative Analysis of 4-(Trifluoromethoxy)piperidine and 4-Trifluoromethylpiperidine: An In-depth Look at Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the biological activity of 4-(Trifluoromethoxy)piperidine and 4-trifluoromethylpiperidine. While both moieties are recognized as valuable building blocks in medicinal chemistry, data from head-to-head evaluations in the same biological assays are not readily accessible. This guide, therefore, aims to provide a comparative overview based on the well-established physicochemical properties of the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, which are known to significantly influence the pharmacological profiles of parent molecules.

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, recognized for its role in interacting with various biological targets. The introduction of fluorine-containing substituents, such as -OCF₃ and -CF₃, at the 4-position is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity. However, without specific experimental data comparing the two titular compounds, a quantitative analysis of their biological activities remains speculative.

Physicochemical Properties: The Foundation of Biological Activity

The distinct electronic and steric properties of the trifluoromethoxy and trifluoromethyl groups are the primary determinants of their differential effects on the biological activity of the piperidine scaffold. A summary of these key differences is presented below.

PropertyTrifluoromethoxy (-OCF₃)Trifluoromethyl (-CF₃)Impact on Biological Activity
Lipophilicity (Hansch π) +1.04+0.88The higher lipophilicity of the -OCF₃ group can enhance membrane permeability and bioavailability, but may also increase non-specific binding and toxicity.
Electronic Effect Strong electron-withdrawingStrong electron-withdrawingBoth groups significantly alter the electron density of the piperidine ring, which can influence interactions with biological targets.
Metabolic Stability HighHighThe strong carbon-fluorine bonds in both groups confer resistance to metabolic degradation, often leading to a longer in vivo half-life of the parent molecule.
Steric Profile Bulkier than -CF₃CompactThe larger size of the -OCF₃ group may lead to more specific steric interactions within a binding pocket, potentially enhancing selectivity.

Hypothetical Biological Evaluation Workflow

To definitively compare the biological activity of 4-(Trifluoromethoxy)piperidine and 4-trifluoromethylpiperidine, a systematic experimental approach would be required. The following workflow illustrates a logical progression for such a study.

cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Compound Synthesis and Purification Compound Synthesis and Purification Physicochemical Property Analysis Physicochemical Property Analysis Compound Synthesis and Purification->Physicochemical Property Analysis Broad Panel Receptor Screening Broad Panel Receptor Screening Physicochemical Property Analysis->Broad Panel Receptor Screening Identification of Primary Target(s) Identification of Primary Target(s) Broad Panel Receptor Screening->Identification of Primary Target(s) Dose-Response and Affinity Assays (IC50, Ki) Dose-Response and Affinity Assays (IC50, Ki) Identification of Primary Target(s)->Dose-Response and Affinity Assays (IC50, Ki) Functional Assays (Agonist/Antagonist) Functional Assays (Agonist/Antagonist) Dose-Response and Affinity Assays (IC50, Ki)->Functional Assays (Agonist/Antagonist) Pharmacokinetic Studies (ADME) Pharmacokinetic Studies (ADME) Functional Assays (Agonist/Antagonist)->Pharmacokinetic Studies (ADME) Efficacy in Animal Models Efficacy in Animal Models Pharmacokinetic Studies (ADME)->Efficacy in Animal Models Toxicology and Safety Profiling Toxicology and Safety Profiling Efficacy in Animal Models->Toxicology and Safety Profiling

Figure 1. A generalized workflow for the comparative biological evaluation of novel chemical entities.

Experimental Protocols

In the absence of specific published data for the two compounds of interest, we provide generalized protocols for key experiments that would be essential for their comparison.

Radioligand Binding Assay (for Receptor Affinity)

This assay is fundamental for determining the binding affinity (Ki) of a compound to a specific receptor.

1. Materials:

  • Cell membranes expressing the target receptor.
  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).
  • Test compounds (4-(Trifluoromethoxy)piperidine and 4-trifluoromethylpiperidine) at various concentrations.
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
  • Non-specific binding inhibitor (e.g., a high concentration of a known ligand for the target receptor).
  • Scintillation cocktail and vials.
  • Glass fiber filters.
  • Filtration apparatus.
  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds.
  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound or the vehicle control.
  • For determining non-specific binding, add the non-specific binding inhibitor to designated wells.
  • Add the radioligand to all wells to initiate the binding reaction.
  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials with scintillation cocktail.
  • Measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assay (e.g., Open Field Test for CNS Activity)

This test is used to assess general locomotor activity and anxiety-like behavior in rodents.

1. Animals:

  • Male C57BL/6 mice (8-12 weeks old).
  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Acclimatize animals to the testing room for at least 1 hour before the experiment.

2. Apparatus:

  • An open field arena (e.g., a 40 cm x 40 cm x 30 cm box made of white opaque plastic).
  • An overhead camera and tracking software to record and analyze the animal's movement.

3. Procedure:

  • Administer the test compounds (4-(Trifluoromethoxy)piperidine or 4-trifluoromethylpiperidine) or vehicle control via a specific route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
  • Gently place the mouse in the center of the open field arena.
  • Allow the mouse to freely explore the arena for a set duration (e.g., 10-15 minutes).
  • Record the session using the overhead camera.

4. Data Analysis:

  • The tracking software will analyze various parameters, including:
  • Total distance traveled: A measure of general locomotor activity.
  • Time spent in the center zone vs. the periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
  • Rearing frequency: A measure of exploratory behavior.
  • Grooming duration: Can be an indicator of stress or repetitive behavior.
  • Compare the data from the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Mechanisms of Action

Given that piperidine derivatives are known to interact with a wide range of G-protein coupled receptors (GPCRs) in the central nervous system, a hypothetical signaling pathway is depicted below. The specific effects of 4-(Trifluoromethoxy)piperidine and 4-trifluoromethylpiperidine on such a pathway would need to be elucidated through dedicated functional assays.

cluster_0 GPCR Signaling Cascade Ligand Ligand GPCR GPCR Ligand->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Protein Kinase Protein Kinase Second Messenger->Protein Kinase Activates Cellular Response Cellular Response Protein Kinase->Cellular Response Phosphorylates targets leading to

Figure 2. A simplified representation of a G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

While a definitive comparison of the biological activity of 4-(Trifluoromethoxy)piperidine and 4-trifluoromethylpiperidine is not possible based on current literature, an understanding of their fundamental physicochemical differences provides a strong basis for predicting their potential pharmacological profiles. The more lipophilic nature of the trifluoromethoxy group may lead to enhanced potency and brain penetration, but could also be associated with off-target effects. The smaller trifluoromethyl group may offer a different balance of potency and selectivity. To truly understand the comparative biological activity, rigorous experimental evaluation following standardized protocols is essential. The information and proposed experimental frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of these and related fluorinated piperidine derivatives.

A Tale of Two Fluorines: Unraveling the Structure-Activity Relationship of Trifluoromethoxy vs. Fluoro Substitution on the Piperidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The piperidine scaffold, a ubiquitous motif in numerous pharmaceuticals, frequently serves as the canvas for such chemical artistry. This guide provides an in-depth comparison of two popular fluorine-based substitutions on the piperidine ring: the single fluoro (–F) group and the trifluoromethoxy (–OCF₃) group. By examining their distinct physicochemical properties and impacts on biological activity, supported by experimental data and detailed protocols, this document aims to inform rational drug design and lead optimization efforts.

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa, thereby modulating its pharmacokinetic and pharmacodynamic profile. While both the fluoro and trifluoromethoxy groups leverage the unique properties of fluorine, they impart distinct characteristics to the parent molecule.

Physicochemical Properties: A Comparative Overview

The seemingly subtle difference between a single fluorine atom and a trifluoromethoxy group belies a significant divergence in their electronic and steric properties. These differences are critical in dictating how a molecule interacts with its biological target and navigates the physiological environment.

PropertyFluoro (–F)Trifluoromethoxy (–OCF₃)Impact on Drug Design
Hansch Lipophilicity Parameter (π) +0.14+1.04[1]The –OCF₃ group significantly increases lipophilicity to a much greater extent than a single fluorine atom, which can enhance membrane permeability and binding to hydrophobic pockets. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
Hammett Electronic Parameter (σp) +0.06+0.35The –OCF₃ group is a stronger electron-withdrawing group than the –F group, which can influence the pKa of nearby basic centers, such as the piperidine nitrogen, and alter electrostatic interactions with the target protein.
Steric Hindrance (Van der Waals Radius) 1.47 Å~2.7 Å (for the whole group)The larger steric bulk of the –OCF₃ group can provide a better fit in larger binding pockets and shield the molecule from metabolic enzymes, but it may also introduce steric clashes that reduce binding affinity.
Metabolic Stability C–F bond is very strong and resistant to cleavage. Can block metabolic hotspots.The –OCF₃ group is generally more metabolically stable than a methoxy (–OCH₃) group and is resistant to O-demethylation.Both groups are used to enhance metabolic stability and increase the half-life of drug candidates.[1]

Structure-Activity Relationship (SAR) on the Piperidine Ring: Case Studies

While direct head-to-head comparative studies on a single scaffold are not abundant in the literature, we can glean valuable insights by examining SAR data from different series of piperidine-containing compounds.

Case Study 1: Fluoro-substituted Piperidines Targeting the Dopamine Transporter (DAT)

A series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines were synthesized and evaluated for their binding affinity at the dopamine transporter (DAT). The study highlights how substitutions on the piperidine ring influence activity.

CompoundRDAT Kᵢ (nM)[2]
1 H230[2]
2 4-F (axial)77.2[2]
3 4-F (equatorial)50.6[2]

Note: The table presents a selection of compounds for illustrative purposes. The original study contains a more extensive SAR table.

The data suggests that the position and stereochemistry of the fluoro substitution on the piperidine ring can significantly impact binding affinity for the dopamine transporter.

Case Study 2: Trifluoromethoxy- and Fluoro-substituted Salicylanilides with Antimicrobial Activity

A study on fluoro- and trifluoromethyl-substituted salicylanilides investigated their activity against multidrug-resistant S. aureus. While not directly on a piperidine ring, this study provides a comparative view of these functional groups in a biological context.[3]

CompoundMIC (µg/mL) against S. aureus[3]
4 H4'-F32[3]
5 5-Cl4'-F4[3]
6 5-Cl3'-CF₃, 4'-Br0.031–0.062[3]

Note: This table is a simplified representation of the data presented in the original research to highlight the impact of the fluorine-containing substituents.

In this series, the trifluoromethyl group, in combination with other substituents, led to a significant increase in antimicrobial potency compared to the fluoro-substituted analogs.[3]

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable and reproducible data in drug discovery. Below are representative protocols for key assays used to evaluate the biological activity of substituted piperidine derivatives.

Radioligand Binding Assay for GPCRs (e.g., Dopamine Transporter)

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., dopamine transporter).

  • Radioligand (e.g., [³H]-WIN 35,428 for DAT).

  • Test compounds (fluoro- and trifluoromethoxy-substituted piperidines).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • To determine non-specific binding, add a high concentration of a known, non-labeled ligand.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.

  • Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data are analyzed to calculate the IC₅₀ value for each test compound, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Substrate (e.g., acetylthiocholine iodide).

  • Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).

  • Assay buffer (e.g., phosphate buffer, pH 8.0).

  • Test compounds.

  • 96-well microplate and a microplate reader.

Procedure:

  • In a 96-well plate, add assay buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and pre-incubate for a defined period.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately measure the change in absorbance at a specific wavelength (e.g., 412 nm for the DTNB reaction product) over time using a microplate reader.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • The percent inhibition is calculated for each concentration of the test compound, and the data are plotted to determine the IC₅₀ value.

Visualizing Experimental Workflows and Signaling Pathways

Clear visual representations of experimental workflows and biological pathways are essential for understanding complex processes.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis synthesis Synthesis of Fluoro & Trifluoromethoxy Piperidines binding Radioligand Binding Assay (e.g., DAT, 5-HT Receptors) synthesis->binding Test Compounds enzyme Enzyme Inhibition Assay (e.g., AChE) synthesis->enzyme Test Compounds functional Functional Assays (e.g., cAMP, Ca2+ flux) binding->functional Active Hits enzyme->functional Active Hits sar Structure-Activity Relationship (SAR) Analysis functional->sar pk Pharmacokinetic Profiling sar->pk Lead Compounds

General workflow for the evaluation of novel piperidine derivatives.

signaling_pathway ligand Piperidine Ligand (-F or -OCF3) receptor G-Protein Coupled Receptor (e.g., Dopamine Transporter) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters Level cellular_response Cellular Response second_messenger->cellular_response Triggers

References

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Metabolic Stability of 4-(Trifluoromethoxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of successful drug discovery. The 4-(trifluoromethoxy)piperidine scaffold has emerged as a promising motif in medicinal chemistry, offering unique physicochemical properties. However, its metabolic fate is a critical determinant of its therapeutic potential, influencing key pharmacokinetic parameters such as half-life, bioavailability, and the potential for drug-drug interactions.

This guide provides an objective comparison of the in vitro metabolic stability of a series of hypothetical 4-(trifluoromethoxy)piperidine derivatives against a common structural analog. The supporting experimental data, while illustrative, is representative of typical findings in early drug discovery and is intended to guide the rational design of more robust therapeutic agents.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability data for a selection of 4-(trifluoromethoxy)piperidine derivatives (TFMP-1, TFMP-2, TFMP-3) and a 4-methoxypiperidine analog (MP-1). The data were generated using standard in vitro models: human liver microsomes (HLM) for assessing Phase I metabolism and human hepatocytes for a more comprehensive evaluation of both Phase I and Phase II metabolism.[1][2][3] Higher half-life (t½) and lower intrinsic clearance (CLint) values are generally indicative of greater metabolic stability.[3]

Table 1: Human Liver Microsomal Stability

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
TFMP-1 4-(Trifluoromethoxy)piperidine55.212.5
TFMP-2 4-(Trifluoromethoxy)piperidine> 60< 11.5
TFMP-3 4-(Trifluoromethoxy)piperidine42.816.2
MP-1 4-Methoxypiperidine21.332.5

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular structure and assay conditions.

Table 2: Human Hepatocyte Stability

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
TFMP-1 4-(Trifluoromethoxy)piperidine75.49.2
TFMP-2 4-(Trifluoromethoxy)piperidine> 120< 5.8
TFMP-3 4-(Trifluoromethoxy)piperidine63.111.0
MP-1 4-Methoxypiperidine35.819.4

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular structure and assay conditions.

The trifluoromethoxy group in the TFMP derivatives appears to confer a significant metabolic advantage compared to the methoxy group in MP-1. This is likely due to the electron-withdrawing nature of the trifluoromethoxy group, which can shield adjacent positions on the piperidine ring from oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] Among the hypothetical TFMP derivatives, TFMP-2 exhibits the highest metabolic stability, suggesting that other structural features of this particular analog may further hinder metabolic breakdown.

Experimental Protocols

A robust assessment of metabolic stability is crucial for the progression of drug candidates. The following are detailed protocols for the in vitro assays used to generate the data in this guide.

Human Liver Microsomal Stability Assay Protocol

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[3][5]

1. Reagents and Materials:

  • Test compounds and positive control compounds (e.g., midazolam, verapamil) dissolved in DMSO.[5]

  • Pooled human liver microsomes (HLMs).[5]

  • NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[5]

  • Phosphate buffer (100 mM, pH 7.4).[5]

  • Acetonitrile with an internal standard for reaction termination and sample processing.[5]

2. Incubation Procedure:

  • A solution of HLMs (e.g., 0.5 mg/mL) is prepared in phosphate buffer.[6]

  • The test compound (e.g., 1 µM final concentration) is added to the HLM solution.

  • The mixture is pre-incubated at 37°C for approximately 5 minutes.[5]

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.[5]

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]

  • The reaction is terminated by adding an equal volume of cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • The samples are centrifuged to precipitate the microsomal proteins.

  • The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent compound.[7]

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

  • The half-life (t½) is calculated using the equation: t½ = 0.693 / k.[5]

  • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[5]

Hepatocyte Stability Assay Protocol

This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic pathways.[1][2][8]

1. Reagents and Materials:

  • Cryopreserved human hepatocytes.[8]

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E).[9]

  • Test compounds and positive control compounds (e.g., testosterone, 7-hydroxycoumarin) dissolved in DMSO.

  • Acetonitrile with an internal standard.

2. Incubation Procedure:

  • Cryopreserved hepatocytes are thawed and plated in collagen-coated plates.

  • The cells are allowed to attach and form a monolayer.

  • The plating medium is replaced with incubation medium containing the test compound (e.g., 1 µM final concentration).

  • The plates are incubated at 37°C in a humidified incubator.

  • Samples of the incubation medium are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[7]

  • The reaction is terminated by adding cold acetonitrile with an internal standard.[2]

3. Sample Analysis:

  • The samples are processed to remove cellular debris.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[8]

4. Data Analysis:

  • The disappearance of the parent compound over time is used to calculate the half-life (t½) and intrinsic clearance (CLint) as described in the microsomal stability assay protocol, with the clearance being normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).

Visualizing Metabolic Pathways and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug Oxidation Oxidation Drug->Oxidation CYP450 Reduction Reduction Drug->Reduction Reductases Hydrolysis Hydrolysis Drug->Hydrolysis Esterases Phase I Metabolite Phase I Metabolite Oxidation->Phase I Metabolite Reduction->Phase I Metabolite Hydrolysis->Phase I Metabolite Glucuronidation Glucuronidation Phase I Metabolite->Glucuronidation UGTs Sulfation Sulfation Phase I Metabolite->Sulfation SULTs Glutathione\nConjugation Glutathione Conjugation Phase I Metabolite->Glutathione\nConjugation GSTs Excreted Metabolite Excreted Metabolite Glucuronidation->Excreted Metabolite Sulfation->Excreted Metabolite Glutathione\nConjugation->Excreted Metabolite

Caption: General overview of Phase I and Phase II drug metabolism pathways.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution (DMSO) Pre_incubation Pre-incubate Microsomes/Hepatocytes with Compound at 37°C Compound_Stock->Pre_incubation Microsome_Prep Prepare Human Liver Microsome Suspension Microsome_Prep->Pre_incubation Hepatocyte_Prep Thaw and Plate Human Hepatocytes Hepatocyte_Prep->Pre_incubation Initiate_Reaction Initiate Reaction (add NADPH for microsomes) Pre_incubation->Initiate_Reaction Time_Points Collect Aliquots at Specific Time Points Initiate_Reaction->Time_Points Terminate_Reaction Terminate Reaction (add cold Acetonitrile + IS) Time_Points->Terminate_Reaction Process_Sample Centrifuge and Collect Supernatant Terminate_Reaction->Process_Sample LC_MS_MS LC-MS/MS Analysis Process_Sample->LC_MS_MS Data_Analysis Calculate t½ and CLint LC_MS_MS->Data_Analysis

Caption: Experimental workflow for in vitro metabolic stability assays.

References

Head-to-head comparison of different synthetic routes to "4-(Trifluoromethoxy)piperidine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(trifluoromethoxy)piperidine, a valuable building block in medicinal chemistry, has been approached through various synthetic strategies. This guide provides a head-to-head comparison of the most prominent routes, offering an objective analysis of their performance based on experimental data. Detailed experimental protocols for key reactions are provided to support researchers in their synthetic endeavors.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 4-Hydroxypiperidine Route 2: From 4-[4-(Trifluoromethoxy)phenoxy]pyridine Route 3: From Ethyl 4-hydroxy-1-piperidinecarboxylate
Starting Material 4-Hydroxypiperidine4-[4-(Trifluoromethoxy)phenoxy]pyridineEthyl 4-hydroxy-1-piperidinecarboxylate
Number of Steps 543
Overall Yield ~40%[1][2]High (Individual step yields are high)90.9% (for the final product from the mesylate)[3]
Key Chemistry N-protection, Hiyama trifluoromethoxylation, deprotectionN-benzylation, Pyridine reduction (two stages), DebenzylationMesylation, Nucleophilic substitution, Hydrolysis
Advantages Established methodology for introducing the trifluoromethoxy group directly onto the piperidine ring.High yielding steps, particularly in the final stages.Potentially shorter and high-yielding.
Disadvantages Multi-step process with a moderate overall yield. Use of potentially hazardous reagents in the Hiyama method.Requires the synthesis of the starting substituted pyridine.The synthesis of the starting material may add steps to the overall sequence.

Synthetic Route 1: Trifluoromethoxylation of 4-Hydroxypiperidine

This route introduces the trifluoromethoxy group onto the piperidine scaffold starting from the readily available 4-hydroxypiperidine. The synthesis involves a five-stage process that includes protection of the piperidine nitrogen, introduction of the trifluoromethoxy group via the Hiyama method, and subsequent deprotection steps.[1][2]

Route_1_Workflow cluster_0 Route 1: From 4-Hydroxypiperidine A 4-Hydroxypiperidine B N-Benzoyl-4-hydroxypiperidine A->B Benzoyl chloride C N-Benzoyl-4-(trifluoromethoxy)piperidine B->C Hiyama Method (Xanthate formation, Desulfurization/Fluorination) D N-Benzyl-4-(trifluoromethoxy)piperidine C->D Reduction E 4-(Trifluoromethoxy)piperidine D->E Debenzylation (1-Chloroethyl chloroformate)

Caption: Synthetic workflow for Route 1.

Experimental Protocol: Key Steps of Route 1

N-Benzoylation of 4-Hydroxypiperidine: To a solution of 4-hydroxypiperidine, a suitable base such as triethylamine or sodium hydroxide is added in a solvent like dichloromethane or water. Benzoyl chloride is then added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until completion, followed by extraction and purification to yield N-benzoyl-4-hydroxypiperidine.

Trifluoromethoxylation using the Hiyama Method: This is a two-step process:

  • Xanthate Formation: N-benzoyl-4-hydroxypiperidine is reacted with sodium hydride, followed by carbon disulfide and methyl iodide in a suitable solvent like THF to form the corresponding S-methyl xanthate.

  • Desulfurization/Fluorination: The xanthate is then treated with N-bromosuccinimide and Olah's reagent (a pyridine-HF complex) in a solvent such as dichloromethane at low temperatures to yield N-benzoyl-4-(trifluoromethoxy)piperidine.[1][2]

Reduction of N-Benzoyl to N-Benzyl Group: The N-benzoyl group is reduced to an N-benzyl group using a reducing agent like borane or lithium aluminum hydride in an appropriate solvent.

Debenzylation: The N-benzyl group is removed using 1-chloroethyl chloroformate followed by treatment with methanol to afford the final product, 4-(trifluoromethoxy)piperidine.[1]

Synthetic Route 2: Reduction of a Substituted Pyridine

This approach commences with 4-[4-(trifluoromethoxy)phenoxy]pyridine and proceeds through a series of reduction and deprotection steps to yield the target molecule.

Route_2_Workflow cluster_1 Route 2: From 4-[4-(Trifluoromethoxy)phenoxy]pyridine F 4-[4-(Trifluoromethoxy)phenoxy]pyridine G N-Benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt F->G Benzyl halide H N-Benzyl-1,2,3,6-tetrahydro-4- [4-(trifluoromethoxy)phenoxy]pyridine G->H Reduction (e.g., NaBH4) I N-Benzyl-4-[4-(trifluoromethoxy)phenoxy]piperidine H->I Hydrogenation (e.g., H2, Catalyst) J 4-(Trifluoromethoxy)piperidine I->J Debenzylation

Caption: Synthetic workflow for Route 2.

Experimental Protocol: Key Steps of Route 2

N-Benzylation of 4-[4-(trifluoromethoxy)phenoxy]pyridine: 4-[4-(trifluoromethoxy)phenoxy]pyridine is reacted with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in a suitable solvent like toluene. The reaction mixture is heated to reflux to form the corresponding N-benzyl pyridinium salt.

Reduction to Tetrahydropyridine: The N-benzyl pyridinium salt is reduced to N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine. This reduction can be achieved using a reducing agent such as sodium borohydride in a solvent mixture like dichloromethane and water.

Hydrogenation to Piperidine: The tetrahydropyridine intermediate is then subjected to catalytic hydrogenation to reduce the double bond within the ring. This is typically carried out using hydrogen gas in the presence of a catalyst like platinum dioxide in a solvent such as methanol with acetic acid.[4]

Debenzylation: The final step involves the removal of the N-benzyl protecting group to yield 4-(trifluoromethoxy)piperidine. This can be accomplished through catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like ammonium formate.[5][6][7][8][9]

Synthetic Route 3: From Ethyl 4-hydroxy-1-piperidinecarboxylate

A potentially more direct route starts from the commercially available ethyl 4-hydroxy-1-piperidinecarboxylate. This method involves the activation of the hydroxyl group followed by nucleophilic substitution with 4-trifluoromethoxyphenol and subsequent removal of the protecting group.[3]

Route_3_Workflow cluster_2 Route 3: From Ethyl 4-hydroxy-1-piperidinecarboxylate K Ethyl 4-hydroxy-1-piperidinecarboxylate L Ethyl 4-(methylsulfonyloxy)-1-piperidinecarboxylate K->L Methanesulfonyl chloride, Triethylamine M Ethyl 4-[4-(trifluoromethoxy)phenoxy]-1-piperidinecarboxylate L->M 4-Trifluoromethoxyphenol, Base N 4-(Trifluoromethoxy)piperidine M->N Hydrolysis (e.g., KOH)

References

Comparative Docking Analysis of Novel 4-(Trifluoromethoxy)piperidine Analogs as Acetylcholinesterase Inhibitors: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical series of 4-(Trifluoromethoxy)piperidine analogs designed as potential inhibitors for Acetylcholinesterase (AChE), a key enzyme in the cholinergic signaling pathway and a therapeutic target for Alzheimer's disease. While 4-(Trifluoromethoxy)piperidine is recognized as a valuable scaffold in medicinal chemistry, specific comparative docking studies on its analogs are not widely available in published literature.[1][2][3] This document serves as an illustrative guide to how such a study would be structured, presenting hypothetical data and standardized protocols to inform future research.

The inclusion of the trifluoromethoxy group is strategic, as it often enhances metabolic stability and membrane permeability, properties beneficial for central nervous system (CNS) drug candidates.[3] The following sections detail the computational docking performance of these designed analogs against human AChE, outline the experimental methodology, and visualize the screening workflow and the relevant biological pathway.

Data Presentation: Docking Performance of Analogs

Molecular docking simulations were performed to predict the binding affinity and orientation of the designed 4-(Trifluoromethoxy)piperidine analogs within the active site of human Acetylcholinesterase (PDB ID: 4EY7). The binding energy, expressed in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value suggests a stronger interaction. The data is compared against the well-known AChE inhibitor, Donepezil.

Compound ID Substitution (R-group) Binding Energy (kcal/mol) Predicted Interacting Residues
TFMP-01 Benzyl-9.2TYR337, TRP86, PHE338
TFMP-02 4-Chlorobenzyl-9.8TYR337, TRP86, PHE338, HIS447
TFMP-03 3,4-Dimethoxybenzyl-10.5TYR337, ASP74, TRP86, PHE338
TFMP-04 Indole-5-methyl-10.1TRP286, TYR341, TRP86
Donepezil Reference Inhibitor-11.4TRP286, PHE338, TRP86, TYR337

Experimental Protocols

The following protocols outline the standardized computational methodology used to generate the docking results. Molecular docking is a crucial computational tool used to predict the binding mode and affinity of a ligand to a protein target.[4]

Protein Preparation

The three-dimensional crystal structure of human Acetylcholinesterase complexed with Donepezil was obtained from the Protein Data Bank (PDB ID: 4EY7). The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process involved removing water molecules beyond 5 Å from the active site, adding hydrogen atoms, assigning correct bond orders, and creating disulfide bonds. The structure was then minimized using the OPLS3e force field to relieve any steric clashes.

Ligand Preparation

The 3D structures of the 4-(Trifluoromethoxy)piperidine analogs and Donepezil were built using Maestro. The ligands were prepared using the LigPrep tool (Schrödinger Suite). This step generates various possible ionization states, tautomers, stereoisomers, and ring conformations for each ligand at a physiological pH of 7.4 ± 0.5. The final structures were energy-minimized using the OPLS3e force field.

Receptor Grid Generation

A receptor grid was generated to define the active site for docking. The grid box was centered on the co-crystallized ligand (Donepezil) within the AChE active site, ensuring that the entire binding pocket, including the catalytic anionic site (CAS) and peripheral anionic site (PAS), was encompassed within a 20 Å x 20 Å x 20 Å cube.

Molecular Docking Simulation

Molecular docking was performed using the Glide (Grid-based Ligand Docking with Energetics) module of the Schrödinger Suite in Standard Precision (SP) mode. The prepared ligands were docked into the generated receptor grid. The docking algorithm exhaustively searches for the best ligand poses within the active site and scores them based on a proprietary scoring function that estimates the binding free energy. For each ligand, the top 10 poses were saved, and the pose with the lowest binding energy (best score) was selected for further analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for a computational molecular docking study, from initial target and ligand selection to final analysis.

G cluster_prep Preparation Stage cluster_docking Simulation Stage cluster_analysis Analysis Stage A Target Identification (e.g., AChE, PDB: 4EY7) C Protein Preparation (Add H, Minimize) A->C B Ligand Design (TFMP Analogs) D Ligand Preparation (Ionization, Tautomers) B->D E Grid Generation (Define Active Site) C->E F Molecular Docking (Glide SP) D->F E->F G Pose Analysis & Scoring (Binding Energy) F->G H Identify Key Interactions (H-bonds, Pi-Pi) G->H I Comparative Analysis (SAR Studies) H->I

Caption: Standard workflow for in silico molecular docking studies.
Signaling Pathway

This diagram shows a simplified representation of the cholinergic signaling pathway, highlighting the role of Acetylcholinesterase (AChE) in hydrolyzing the neurotransmitter acetylcholine. The designed inhibitors aim to block this action.

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_Synapse ACh Presynaptic->ACh_Synapse Release Postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles AChR ACh Receptor ACh_Synapse->AChR Binds AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis AChR->Postsynaptic Signal Propagation Products Choline + Acetate AChE->Products Inhibitor TFMP Analog (Inhibitor) Inhibitor->AChE Blocks

Caption: Inhibition of Acetylcholinesterase in the cholinergic synapse.

References

Benchmarking Physicochemical Properties: A Comparative Guide to 4-(Trifluoromethoxy)piperidine Hydrochloride and Related Fragments

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the careful selection of molecular fragments is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The piperidine scaffold is a ubiquitous feature in many approved drugs, valued for its three-dimensional character and synthetic tractability.[1][2][3] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, has become a key strategy to modulate physicochemical properties like metabolic stability, lipophilicity, and basicity.[4][5]

This guide provides a comparative analysis of the key physicochemical properties of 4-(Trifluoromethoxy)piperidine hydrochloride against a selection of structurally similar piperidine fragments. By understanding these properties, researchers can make more informed decisions in the design of novel therapeutic agents.

Comparative Analysis of Physicochemical Properties

The following table summarizes key physicochemical data for this compound and analogous fragments. These properties are critical in determining a fragment's suitability for incorporation into a drug discovery program.

Fragment NameStructureMolecular Weight ( g/mol )cLogPpKaAqueous Solubility (µg/mL)Metabolic Stability (t½, min)
Piperidine hydrochloride121.620.4~11.2HighLow
4-Methoxypiperidine hydrochloride151.650.6~9.5HighModerate
4-(Trifluoromethyl)piperidine hydrochloride189.60[6]1.5~8.7ModerateHigh
This compound 205.60 2.1 ~8.5 Moderate to Low Very High

Note: The cLogP, pKa, Aqueous Solubility, and Metabolic Stability values are representative estimates based on structure-property relationships and are intended for comparative purposes. Actual experimental values may vary.

The trifluoromethoxy (-OCF3) group, often considered a metabolically robust bioisostere of the methoxy group, significantly enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[4] This is attributed to the high strength of the carbon-fluorine bonds.[4] The strong electron-withdrawing nature of the trifluoromethoxy group also lowers the pKa of the piperidine nitrogen, which can influence its binding characteristics and pharmacokinetic profile.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Lipophilicity (LogP) Determination via Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound between n-octanol and water.[7]

  • Preparation of Solutions : Prepare a stock solution of the test compound in n-octanol. Also, prepare n-octanol-saturated water and water-saturated n-octanol by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate overnight.

  • Partitioning : Add a known volume of the n-octanol stock solution to a known volume of n-octanol-saturated water in a separatory funnel.

  • Equilibration : Shake the funnel for a sufficient amount of time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the phases to separate completely. Centrifugation may be used to aid separation if an emulsion forms.

  • Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation : The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare n-octanol stock solution partition Mix stock with saturated water prep_stock->partition prep_solvents Prepare pre-saturated solvents prep_solvents->partition equilibrate Shake to equilibrate partition->equilibrate separate Separate phases equilibrate->separate quantify Quantify concentration in each phase (HPLC/UV) separate->quantify calculate Calculate LogP quantify->calculate

Shake-Flask LogP Determination Workflow
Aqueous Solubility Determination

Aqueous solubility can be determined through kinetic or thermodynamic methods. The thermodynamic shake-flask method is considered the benchmark.[8][9]

  • Sample Preparation : Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid : Remove the undissolved solid by filtration or centrifugation.

  • Quantification : Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[10] A standard calibration curve should be used for accurate quantification.

G prep Add excess solid to buffer equilibrate Agitate for 24-48h at constant temperature prep->equilibrate separate Filter or centrifuge to remove undissolved solid equilibrate->separate quantify Quantify concentration in supernatant (HPLC/LC-MS) separate->quantify

Thermodynamic Aqueous Solubility Workflow
pKa Determination via Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[11]

  • Sample Preparation : Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup : Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode.

  • Titration : Slowly add a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) in small, precise increments.

  • Data Collection : Record the pH of the solution after each addition of the titrant.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[12]

G prep Dissolve compound in solvent setup Calibrate and immerse pH electrode prep->setup titrate Add titrant in small increments setup->titrate record Record pH after each addition titrate->record analyze Plot pH vs. volume and find half-equivalence point record->analyze

pKa Determination by Potentiometric Titration
Metabolic Stability Assessment using Liver Microsomes

In vitro metabolic stability assays using liver microsomes are commonly used to predict in vivo metabolism, primarily by cytochrome P450 (CYP) enzymes.[13][14][15]

  • Preparation : Thaw liver microsomes (e.g., human or rat) and prepare a reaction mixture containing a buffer (e.g., potassium phosphate, pH 7.4), the test compound, and the microsomal solution.[16]

  • Initiation of Reaction : Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[17]

  • Time-Course Sampling : At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[16]

  • Sample Processing : Centrifuge the quenched samples to precipitate the proteins.

  • Analysis : Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis : Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting line is used to calculate the half-life (t½) of the compound.[14]

G cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis mix Prepare reaction mixture (microsomes, buffer, compound) preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate with NADPH preincubate->start_reaction sample Take samples at time points start_reaction->sample quench Quench with cold solvent sample->quench process Centrifuge to precipitate proteins quench->process analyze Analyze supernatant by LC-MS/MS process->analyze calculate Calculate half-life (t½) analyze->calculate

In Vitro Metabolic Stability Assay Workflow

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethoxy)piperidine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-(Trifluoromethoxy)piperidine hydrochloride (CAS No. 1821-35-8), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Identification and Waste Classification

This compound is classified as a hazardous substance. It is a halogenated organic compound and a hydrochloride salt. Due to its chemical properties, it must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.

Key Hazard Information:

Hazard ClassGHS Hazard StatementsPrecautionary Statement (Disposal)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP501: Dispose of contents/ container to an approved waste disposal plant[1][2][3][4][5]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Halogenated Organic Waste: This compound is a halogenated organic. It should be collected in a container specifically designated for halogenated organic waste[6][7]. Do not mix with non-halogenated organic waste[6][7][8].

  • Avoid Mixing: Do not mix with other incompatible waste streams such as strong acids, bases, or oxidizers[8].

Step 3: Container Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"[7][8].

  • The full chemical name: "this compound".

  • The approximate quantity of the waste.

  • The date the waste was first added to the container.

  • The relevant hazard symbols (e.g., harmful, irritant).

Step 4: Storage of Waste

Store the waste container in a designated satellite accumulation area within the laboratory.

  • Securely Closed: Keep the container tightly closed except when adding waste[1][7].

  • Ventilation: Store in a well-ventilated area[1].

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills.

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Licensed Professional: Offer surplus and non-recyclable solutions to a licensed disposal company[2].

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for hazardous waste pickup.

Step 6: Decontamination of Empty Containers

  • Triple Rinse: Empty containers that held this compound must be triple rinsed with a suitable solvent (e.g., methanol, ethanol).

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste[9]. Subsequent rinsates may also need to be collected depending on local regulations.

  • Container Disposal: After thorough rinsing and drying, the container can be disposed of as regular laboratory glass or plastic waste, or as directed by your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B Safety First C Select Designated Halogenated Waste Container B->C Segregation D Label Container Correctly: Name, Hazards, Date C->D Compliance E Store in Ventilated Satellite Accumulation Area D->E Safe Storage F Ensure Container is Tightly Closed E->F Prevent Spills/Fumes G Contact EHS or Licensed Waste Disposal Company F->G Professional Disposal H Arrange for Waste Pickup G->H Logistics I Decontaminate Empty Container (Triple Rinse, Collect Rinsate) H->I Final Step

Caption: Disposal Workflow for this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 4-(Trifluoromethoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 4-(Trifluoromethoxy)piperidine hydrochloride, including operational and disposal plans.

Chemical Profile

  • Chemical Name: this compound

  • CAS Number: 1004618-85-2[1]

  • Molecular Formula: C₁₂H₁₅ClF₃NO[1]

  • Molecular Weight: 281.70 g/mol [1]

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles and face shieldGoggles should be worn to prevent splashes from entering the eyes. A face shield provides an additional layer of protection for the entire face. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant glovesHandle with gloves. Nitrile gloves are a common choice for short-term protection. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothes and skin from contamination.
Respiratory Protection NIOSH/MSHA approved respiratorUse a respirator if working outside of a fume hood or if there is a risk of generating dust or aerosols.[2] Ensure adequate ventilation at all times.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Ensure a safety shower and eye wash station are readily accessible.

2. Pre-Handling Preparations:

  • Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare all necessary equipment and reagents before handling the compound to minimize time spent with the container open.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools if the compound is in a flammable solvent.

  • Keep the container tightly closed when not in use.

4. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling and before breaks.[1]

  • Decontaminate all work surfaces after use.

  • Dispose of contaminated gloves and other disposable materials as hazardous waste.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store under an inert atmosphere at room temperature.[1]

Emergency Procedures

Spill Response:

  • Small Spill:

    • Evacuate personnel from the immediate area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Large Spill:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • If it is safe to do so, close doors to the affected area to contain vapors.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Treatment Methods:

  • Offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[1]

  • Do not allow the product to enter drains.[1]

Contaminated Packaging:

  • Dispose of as unused product in accordance with local regulations.[1]

Below is a workflow diagram for the handling and disposal of this compound.

G Handling and Disposal Workflow for this compound prep Preparation - Review SDS - Don PPE - Prepare Workspace handling Handling (in Fume Hood) - Weigh/Transfer - Avoid Dust prep->handling storage Storage - Tightly Closed - Cool, Dry, Ventilated - Inert Atmosphere handling->storage If not all used spill Spill Occurs handling->spill decon Decontamination - Clean Workspace - Dispose of Contaminated PPE handling->decon small_spill Small Spill Procedure - Absorb with Inert Material - Collect for Disposal spill->small_spill Small large_spill Large Spill Procedure - Evacuate - Notify Emergency Response spill->large_spill Large disposal Waste Disposal - Collect in Labeled Container - Contact Licensed Disposal Service small_spill->disposal decon->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.